Tritriacontan-16-one
Description
Structure
2D Structure
Properties
Molecular Formula |
C33H66O |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
tritriacontan-16-one |
InChI |
InChI=1S/C33H66O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChI Key |
HHFBKIZDFWDJGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Tritriacontan-16-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Tritriacontan-16-one, a long-chain aliphatic ketone. The information is compiled from various scientific databases and literature sources, offering a valuable resource for professionals in research and development.
Core Physicochemical Data
This compound (C33H66O) is a saturated ketone with a long aliphatic chain. Its key physicochemical properties are summarized in the table below, providing a quantitative snapshot of its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C33H66O | [1][2] |
| Molecular Weight | ~478.9 g/mol | [1][2] |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 98–100 °C | [1][3] |
| Boiling Point | Not reported | |
| Density (predicted) | ~0.868 g/cm³ | [1] |
| Water Solubility | Practically insoluble | [1][4] |
| pKa (predicted) | ~9.59 | [1] |
| LogP (predicted) | 15.7 | [2] |
Structural and Chemical Identity
This compound is characterized by a 33-carbon backbone with a carbonyl group located at the 16th carbon position. This structure contributes to its notable lipophilicity and very low solubility in aqueous solutions.[1] It is classified as a ketone and can undergo keto-enol tautomerization due to the presence of alpha-hydrogens.[4]
Synonyms: 16-Tritriacontanone[2][5]
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for long-chain ketones can be applied.
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Early characterization of similar long-chain ketones relied on IR spectroscopy to confirm the presence of the carbonyl group.[1]
Methodology:
-
A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the sample can be dissolved in a suitable organic solvent (e.g., chloroform) and a spectrum of the solution recorded.
-
The IR spectrum is recorded, with the characteristic peak for an aliphatic ketone carbonyl stretch expected around 1710 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data is available for this compound, which is crucial for structural elucidation.[2]
Methodology:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer.
-
The chemical shifts of the carbon atoms are recorded and analyzed to confirm the structure.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a key technique for the identification and quantification of this compound, especially in natural extracts.[2]
Methodology:
-
The sample is dissolved in a volatile organic solvent.
-
An aliquot of the solution is injected into the gas chromatograph, which separates the components of the mixture based on their volatility and interaction with the stationary phase.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used to identify the compound.
Biological Context and Potential Applications
This compound has been identified as a natural product in Solanum tuberosum (potato), suggesting it may serve as a biomarker for the consumption of this food.[1][4] Due to its long-chain aliphatic structure, it is being explored as a model compound in studies focused on long-chain ketones.[1] Its hydrophobic nature also suggests potential applications in industrial formulations such as foaming agents, plasticizers, and antioxidants.[1]
Visualizations
Physicochemical Property Relationships
Caption: Logical relationships of this compound's properties.
General Workflow for Isolation and Characterization
References
Unveiling Tritriacontan-16-one: A Technical Guide to its Natural Sources and Isolation
For Immediate Release
This technical guide provides an in-depth overview of Tritriacontan-16-one, a long-chain aliphatic ketone with potential applications in various scientific fields. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at its natural occurrences and detailed methodologies for its isolation and characterization.
Introduction
This compound (C₃₃H₆₆O) is a naturally occurring ketone found in the plant kingdom. As a member of the long-chain ketone family, it is a component of plant cuticular waxes, which serve as a protective barrier against environmental stressors. Understanding the natural sources and developing efficient isolation protocols for this compound is crucial for exploring its potential biological activities and applications.
Natural Sources of this compound
The primary natural source of this compound identified to date is the potato plant (Solanum tuberosum)[1][2]. It is a constituent of the cuticular wax that coats the leaves and tubers of the plant. The composition of this wax varies depending on the specific organ of the plant.
The cuticular wax of potato leaves is a complex mixture of very-long-chain aliphatics. The major components are typically n-alkanes, 2-methylalkanes, and 3-methylalkanes, which can constitute a significant portion of the wax. Other compound classes present include primary alcohols, fatty acids, and wax esters. Notably, long-chain methyl ketones with carbon chain lengths ranging from C₂₅ to C₃₃ have also been identified in potato leaf wax, indicating the presence of ketones like this compound[3].
The total wax coverage on potato organs varies, with leaves and tubers having a coverage of approximately 1.8–1.9 µg/cm²[4][5]. While the presence of this compound in potato has been reported, specific quantitative data on its concentration in different parts of the plant are not extensively documented in publicly available literature.
Isolation and Purification of this compound
The isolation of this compound from its natural source, primarily potato leaves or peels, involves a multi-step process encompassing extraction, fractionation, and purification. The following protocol is a composite methodology based on established techniques for the analysis of plant cuticular waxes and the purification of long-chain ketones.
Experimental Protocol: Isolation of this compound from Solanum tuberosum Leaves
1. Sample Preparation:
-
Fresh, healthy leaves of Solanum tuberosum are collected and their surface area is measured.
-
The leaves are carefully cleaned to remove any surface contaminants.
2. Extraction of Cuticular Waxes:
-
The leaves are immersed in a suitable organic solvent, such as chloroform or hexane, for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes without extracting intracellular lipids.
-
The solvent is then filtered to remove any plant debris.
-
The resulting extract, containing a mixture of cuticular wax components, is concentrated under reduced pressure.
3. Fractionation of the Wax Extract:
-
The crude wax extract is subjected to column chromatography on silica gel.
-
A non-polar solvent, such as hexane, is used to elute the hydrocarbon fraction (alkanes).
-
The polarity of the eluting solvent is gradually increased by adding solvents like dichloromethane or ethyl acetate to elute compounds of increasing polarity. Ketones are typically eluted in fractions of intermediate polarity.
-
Thin-layer chromatography (TLC) can be used to monitor the separation and identify the fractions containing ketones.
4. Purification of this compound:
-
The fractions enriched with ketones are combined and further purified using preparative TLC or high-performance liquid chromatography (HPLC) with a normal-phase or reverse-phase column.
-
A suitable solvent system is employed to achieve the separation of individual ketones.
5. Characterization and Identification:
-
The purified compound is identified and characterized using spectroscopic techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure of the molecule.
-
Infrared (IR) Spectroscopy: To identify the presence of the carbonyl functional group characteristic of ketones.
-
Data Presentation
Table 1: Composition of Cuticular Wax from Solanum tuberosum Leaves
| Compound Class | Relative Abundance (%) |
| n-Alkanes | 35 |
| 2-Methylalkanes | 43 |
| 3-Methylalkanes | 19 |
| Primary Alcohols | Variable |
| Fatty Acids | Variable |
| Wax Esters | Variable |
| Methyl Ketones (C₂₅-C₃₃) | Present |
Note: The relative abundances are based on data from potato petal wax, which is expected to have a similar composition to leaf wax in terms of major compound classes[4]. The presence of methyl ketones in leaf wax has been confirmed[3].
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and characterization of this compound from Solanum tuberosum.
Caption: Workflow for the isolation and characterization of this compound.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and isolation of this compound. While Solanum tuberosum has been identified as a key natural source, further research is required to quantify the concentration of this specific ketone in different parts of the plant and to optimize the isolation protocol for higher yields. The methodologies outlined here provide a solid foundation for researchers to further explore the chemical and biological properties of this long-chain ketone.
References
The Biological Significance of Long-Chain Ketones: A Technical Guide on Tritriacontan-16-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain ketones are a class of lipid molecules found throughout the natural world, playing critical roles in the structure and function of biological barriers and communication systems. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a specific focus on Tritriacontan-16-one, a C33 symmetrical long-chain ketone. While research on this compound is ongoing, this document synthesizes the current understanding of its role in plant and insect biology, drawing parallels with other well-studied long-chain ketones. We delve into its presence in epicuticular waxes, its potential as a semiochemical in insect communication, and the experimental methodologies used to study these functions. This guide aims to be a comprehensive resource for researchers in chemical ecology, drug development, and materials science, providing a foundation for future investigations into this intriguing class of biomolecules.
Introduction to Long-Chain Ketones and this compound
Long-chain ketones are aliphatic compounds characterized by a carbonyl group positioned along a lengthy carbon backbone. These molecules are integral components of the cuticular waxes of many plants and insects, contributing to their protective outer layers.[1] this compound (C₃₃H₆₆O) is a symmetrical long-chain ketone with the carbonyl group located at the 16th position of a 33-carbon chain. It has been identified as a component of the epicuticular wax of plants such as the potato (Solanum tuberosum).[2][3] The primary role of such waxes in plants is to form a hydrophobic barrier that protects against uncontrolled water loss, UV radiation, and pathogen invasion.[4]
In the realm of entomology, long-chain ketones are recognized for their dual function. They are crucial for preventing desiccation by contributing to the impermeability of the insect cuticle. Furthermore, they often act as semiochemicals, specifically as contact or short-range pheromones, mediating social interactions, kin recognition, and mating behavior.[5][6][7]
Biological Roles and Significance
In Plants: A Protective Shield
The epicuticular wax layer of plants is the first line of defense against a multitude of environmental stresses. Long-chain ketones, including this compound, contribute to the structural integrity and hydrophobicity of this layer. This barrier is essential for:
-
Preventing Desiccation: The waxy coating minimizes water loss from the plant surface, a critical adaptation for terrestrial life.[4]
-
Pathogen Defense: The physical barrier of the cuticle can prevent the entry of fungal spores and bacteria. Additionally, some cuticular components may have direct antimicrobial properties.
-
UV Protection: The wax layer can reflect or scatter harmful UV radiation, protecting the underlying plant tissues.
While specific studies on the antifungal or antibacterial activity of pure this compound are limited, the general role of cuticular waxes in plant defense is well-established.
In Insects: Communication and Survival
In insects, long-chain ketones are key players in both physiological survival and complex communication systems. Their functions include:
-
Waterproofing: Similar to plants, the hydrophobic nature of these molecules is vital for preventing water loss and maintaining water balance.
-
Chemical Communication: Long-chain ketones are frequently identified as components of contact pheromones. These chemical signals are perceived upon direct contact or at very close range and can convey information about species, sex, and reproductive status.[5][6][7] For example, specific long-chain ketones have been identified as sex pheromones in various beetle species.[4]
While this compound itself has not been definitively identified as a pheromone in a specific insect species, its structural similarity to known insect pheromones suggests a high potential for such a role.
Biosynthesis and Signaling Pathways
Biosynthesis of Long-Chain Ketones
The biosynthesis of long-chain ketones in both plants and insects is believed to originate from very-long-chain fatty acids (VLCFAs).[4][6]
In Plants: The biosynthesis of cuticular waxes is a multi-step process occurring in the epidermal cells.[4]
-
VLCFA Synthesis: C16 and C18 fatty acids are synthesized in the plastid and then elongated in the endoplasmic reticulum by a fatty acid elongase (FAE) complex to form VLCFAs (C20 to C34).[7]
-
Decarbonylation Pathway: The VLCFAs are then thought to enter a decarbonylation pathway to produce long-chain alkanes. The formation of ketones is proposed to occur through the hydroxylation of a methylene group on the alkane chain, followed by oxidation to a carbonyl group. The specific enzymes catalyzing these final steps for this compound are yet to be fully characterized.[6]
Biosynthesis of this compound in plants.
In Insects: The biosynthesis of cuticular hydrocarbons and their derivatives, including ketones, also stems from fatty acid metabolism. The process is hormonally regulated, often by juvenile hormone or ecdysteroids, and involves fatty acid synthases and elongases to produce VLCFAs. These are then processed through pathways similar to those in plants to yield the final ketone products.[6]
Pheromone Signaling in Insects
The perception of pheromones in insects is a complex process that initiates a behavioral response. While a specific signaling pathway for this compound has not been elucidated, the general mechanism for contact and volatile pheromones involves the following steps:
-
Reception: Pheromone molecules are detected by specialized chemosensory neurons housed in sensilla, which are typically located on the antennae or other parts of the insect's body.
-
Transduction: The binding of a pheromone to a receptor protein, often a G-protein coupled receptor (GPCR), on the dendritic membrane of the sensory neuron triggers a signal transduction cascade. This cascade often involves the activation of phospholipase C (PLC), leading to the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
-
Signal Amplification and Transmission: These second messengers open ion channels, leading to the depolarization of the neuron and the generation of an action potential. This electrical signal is then transmitted to the insect's brain, where it is processed, leading to a behavioral response.
General insect pheromone signaling cascade.
Quantitative Data
Quantitative data on the specific biological activities of this compound is sparse in the current literature. The following table summarizes available data for this compound and other structurally related long-chain ketones to provide a comparative context.
| Compound | Organism | Biological Activity | Quantitative Data | Reference |
| This compound | Solanum tuberosum (Potato) | Component of epicuticular wax | Concentration varies with cultivar and environmental conditions. | [2] |
| 2-Dodecanone | Tribolium castaneum (Red flour beetle) | Contact toxicity | LD₅₀ = 14.9 µ g/larva | [8] |
| 2-Heptanone | Tribolium castaneum (Red flour beetle) | Contact toxicity | LD₅₀ = 43.5 µ g/larva | [8] |
| (Z)-7-Nonadecen-11-one | Lepidopteran species | Sex pheromone | - | [9] |
| (Z)-7-Eicosen-11-one | Lepidopteran species | Sex pheromone | - | [9] |
Note: LD₅₀ (Lethal Dose, 50%) refers to the dose required to kill 50% of the tested population.
Experimental Protocols
Extraction and Analysis of Long-Chain Ketones from Plant Cuticular Wax
This protocol outlines a general method for the extraction and analysis of epicuticular waxes, which would be applicable for isolating and quantifying this compound from plant sources like potato leaves or tubers.
Objective: To extract and analyze the composition of epicuticular waxes.
Materials:
-
Plant tissue (e.g., potato leaves)
-
Chloroform (HPLC grade)
-
Internal standard (e.g., n-tetracosane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Vials with Teflon-lined caps
-
Rotary evaporator
Procedure:
-
Extraction:
-
Immerse a known quantity of fresh plant tissue (e.g., 10g) in a sufficient volume of chloroform containing a known concentration of the internal standard for 30-60 seconds.
-
Carefully remove the plant tissue and filter the chloroform extract to remove any solid debris.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.
-
-
Derivatization (Optional but Recommended for Alcohols and Acids):
-
To analyze hydroxylated or carboxylated compounds that may be present in the wax, derivatize the dried extract using a silylating agent (e.g., BSTFA with 1% TMCS) by heating at 70°C for 60 minutes.
-
-
GC-MS Analysis:
-
Dissolve the dried (and derivatized, if applicable) extract in a known volume of chloroform.
-
Inject an aliquot (e.g., 1 µL) into the GC-MS system.
-
GC Conditions (Example):
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C for 2 min, ramp to 200°C at 10°C/min, then ramp to 320°C at 5°C/min and hold for 15 min.
-
Injector Temperature: 280°C.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Impact (EI) Mode: 70 eV.
-
Scan Range: m/z 50-750.
-
-
-
Data Analysis:
-
Identify this compound and other compounds by comparing their mass spectra and retention times with those of authentic standards and mass spectral libraries (e.g., NIST).
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard.
-
Workflow for cuticular wax analysis.
Insect Behavioral Bioassay for Contact Pheromones
This protocol describes a general bioassay to assess the behavioral response of an insect to a non-volatile or low-volatility compound like a long-chain ketone.
Objective: To determine if a long-chain ketone elicits a behavioral response in a target insect species.
Materials:
-
Test insects (e.g., adult beetles), separated by sex.
-
Test compound (e.g., synthetic this compound).
-
Solvent (e.g., hexane).
-
Glass dummy insects or small filter paper discs.
-
Petri dishes or small arenas.
-
Video recording equipment (optional).
-
Stopwatch.
Procedure:
-
Preparation of Stimuli:
-
Prepare a series of dilutions of the test compound in the solvent (e.g., 0.01, 0.1, 1, 10 µg/µL).
-
Apply a small, known volume (e.g., 1 µL) of each dilution to a glass dummy or filter paper disc.
-
As a control, apply 1 µL of the pure solvent to another set of dummies/discs.
-
Allow the solvent to evaporate completely.
-
-
Bioassay:
-
Place a single male insect (for a suspected female sex pheromone) in a Petri dish and allow it to acclimate for a few minutes.
-
Introduce a dummy/disc treated with either the test compound or the solvent control into the arena.
-
Observe and record the insect's behavior for a set period (e.g., 5 minutes). Behaviors to note may include:
-
Antennal contact with the dummy/disc.
-
Copulatory attempts.
-
Increased walking speed or turning behavior.
-
Time spent in proximity to the dummy/disc.
-
-
Repeat the assay with a new insect for each replicate and for each concentration of the test compound.
-
-
Data Analysis:
-
Quantify the observed behaviors (e.g., frequency of contact, duration of interaction).
-
Use appropriate statistical tests (e.g., ANOVA, t-test) to compare the responses to the test compound with the solvent control and to analyze dose-dependent effects.
-
Conclusion and Future Directions
This compound and other long-chain ketones are biologically significant molecules with diverse roles in the natural world. While their primary function in plants appears to be protective, their involvement in insect chemical communication opens up exciting avenues for research and application, particularly in the development of novel pest management strategies.
Significant gaps in our knowledge remain. Future research should focus on:
-
Elucidating the specific biosynthetic pathways and enzymes responsible for the production of this compound in various organisms.
-
Identifying and characterizing the receptor proteins and signaling cascades involved in the perception of long-chain ketone pheromones in insects.
-
Conducting detailed quantitative bioassays to determine the precise behavioral and physiological effects of this compound on a wider range of insect species.
-
Investigating the potential antimicrobial and other biological activities of this compound, which could have implications for drug development and agriculture.
This technical guide provides a solid foundation for these future endeavors, highlighting the importance of long-chain ketones as a fascinating and functionally significant class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory mechanisms underlying cuticular wax biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 8. m.youtube.com [m.youtube.com]
- 9. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Tritriacontan-16-one: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available information on Tritriacontan-16-one. Due to the limited publicly available safety and toxicological data, this compound should be handled with the utmost caution, treating it as a potentially hazardous substance. All handling and experimental procedures should be conducted by qualified personnel in a controlled laboratory environment.
Introduction
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃₃H₆₆O | [1] |
| Molecular Weight | 478.9 g/mol | [2] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | Approximately 98–100 °C | [1] |
| Solubility | Practically insoluble in water | [1] |
| Density (Predicted) | ~0.868 g/cm³ | [1] |
| pKa (Predicted) | ~9.59 | [1] |
Safety and Handling
Due to the absence of specific toxicological data, standard laboratory precautions for handling uncharacterized chemical substances are mandatory.
Hazard Identification
The specific hazards of this compound have not been fully elucidated. Based on its chemical class and physical properties, potential hazards may include:
-
Skin and Eye Irritation: Although not confirmed, direct contact with the solid or dust may cause irritation.
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.
-
Toxicity: The systemic toxicity of this compound is unknown.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Get medical attention if irritation develops.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocols and Workflows
Due to the lack of specific experimental data in the public domain, this section provides a generalized workflow for handling a chemical with limited safety information, such as this compound.
Caption: Workflow for Handling Chemicals with Limited Safety Data.
Signaling Pathways
There is currently no information available in the public domain regarding the signaling pathways or mechanisms of action of this compound in biological systems. Further research is required to elucidate its toxicological profile and any potential interactions with cellular pathways.
In the absence of specific data, a generalized logical diagram for assessing the safety of an unknown compound is presented below.
Caption: Logical Framework for Safety Assessment of a Novel Compound.
References
Solubility profile of Tritriacontan-16-one in various organic solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritriacontan-16-one, a long-chain aliphatic ketone with the chemical formula C₃₃H₆₆O, is a waxy solid at room temperature characterized by its significant hydrophobicity. While its insolubility in aqueous media is well-established, a comprehensive understanding of its solubility in various organic solvents is critical for its application in research and development, particularly in fields such as drug delivery, materials science, and organic synthesis. This technical guide provides a detailed overview of the solubility profile of this compound, including extrapolated data for analogous compounds, comprehensive experimental protocols for solubility determination, and logical workflows represented through diagrammatic visualizations.
Introduction
This compound is a saturated ketone with a long alkyl chain, contributing to its nonpolar nature and low reactivity. Its physical properties, such as a melting point in the range of 98-100°C and practical insolubility in water, dictate its handling and application.[1] The principle of "like dissolves like" suggests that nonpolar solvents would be effective in dissolving this lipophilic compound. This guide aims to provide a foundational understanding of its solubility characteristics to aid researchers in solvent selection and experimental design.
Solubility Data
Table 1: Anticipated Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) |
| Hexane | C₆H₁₄ | 0.1 | High |
| Toluene | C₇H₈ | 2.4 | High |
| Chloroform | CHCl₃ | 4.1 | Moderate to High |
| Acetone | C₃H₆O | 5.1 | Low to Moderate |
| Ethanol | C₂H₅OH | 5.2 | Low |
| Methanol | CH₃OH | 6.6 | Very Low |
| Water | H₂O | 10.2 | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using an isothermal equilibrium and gravimetric analysis method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Constant temperature water bath or incubator
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Oven for drying
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sampling:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes.
-
Attach a syringe filter to the syringe and dispense a known volume of the supernatant into a pre-weighed, labeled vial.
-
-
Gravimetric Analysis:
-
Place the vials containing the filtered supernatant in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).
-
Once all the solvent has evaporated, transfer the vials to a desiccator to cool to room temperature.
-
Weigh the vials containing the dried solute.
-
-
Calculation:
-
The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.
-
The solubility is calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of supernatant (mL)) * 100
-
Logical Relationships in Solubility
The solubility of a solid in a liquid is governed by a complex interplay of factors including the physicochemical properties of both the solute and the solvent, as well as external conditions such as temperature and pressure. The following diagram illustrates the key relationships influencing the solubility of this compound.
Caption: Factors influencing the solubility of this compound.
Conclusion
While direct quantitative data on the solubility of this compound in organic solvents is sparse, a strong predictive understanding can be derived from its chemical structure and the behavior of analogous long-chain ketones. This technical guide provides a framework for researchers to approach the use of this compound in various solvent systems. The detailed experimental protocol offers a reliable method for obtaining precise solubility data, which is essential for the successful design and execution of experiments in diverse scientific and industrial applications. The provided visualizations aim to clarify the experimental workflow and the fundamental principles governing the solubility of this compound.
References
Methodological & Application
Synthesis of Tritriacontan-16-one from Long-Chain Alcohols: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Tritriacontan-16-one, a long-chain saturated ketone, through the oxidation of its corresponding secondary alcohol, Tritriacontan-16-ol. This application note outlines two robust and widely applicable oxidation methods: Swern oxidation and Jones oxidation. Each method is presented with a step-by-step experimental protocol, including reagent quantities, reaction conditions, and purification procedures. Furthermore, this document includes a summary of the expected quantitative data and characterization of the final product, supported by spectroscopic information. A visual representation of the synthetic workflow is also provided to facilitate a clear understanding of the process.
Introduction
This compound (C₃₃H₆₆O) is a long-chain aliphatic ketone with a carbonyl group at the 16th position of a 33-carbon chain.[1][2] Such long-chain ketones are of significant interest in various fields, including organic chemistry, materials science, and as intermediates in the synthesis of complex molecules. The synthesis of these compounds often involves the oxidation of the corresponding long-chain secondary alcohols.[2] This process, while conceptually straightforward, presents unique challenges due to the physical properties of the long-chain substrates and products, such as low solubility in common organic solvents at room temperature and high melting points.
This application note details two reliable methods for the oxidation of Tritriacontan-16-ol to this compound:
-
Swern Oxidation: A mild oxidation using dimethyl sulfoxide (DMSO) activated with oxalyl chloride, known for its high yields and compatibility with a wide range of functional groups.
-
Jones Oxidation: A more vigorous oxidation using chromic acid, which is a cost-effective and powerful method for the conversion of secondary alcohols to ketones.
Synthetic Workflow
The overall synthetic pathway involves a single-step oxidation of the secondary alcohol to the corresponding ketone.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
-
Tritriacontan-16-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Chromium trioxide (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
NMR spectrometer
-
IR spectrometer
Protocol 1: Swern Oxidation of Tritriacontan-16-ol
This protocol is adapted for a generic long-chain secondary alcohol and should be optimized for Tritriacontan-16-ol.
Reaction Scheme:
Procedure:
-
Preparation of the Oxalyl Chloride Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel while maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Addition of the Alcohol: Dissolve Tritriacontan-16-ol (1.0 eq.) in a minimal amount of warm anhydrous DCM and add it dropwise to the reaction mixture. Stir for 1-2 hours at -78 °C. The progress of the reaction should be monitored by TLC.
-
Addition of Base: Add triethylamine (Et₃N, 5.0 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
-
Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system such as hexane/ethyl acetate.
Protocol 2: Jones Oxidation of Tritriacontan-16-ol
This protocol is a general procedure and may require optimization for the specific substrate.
Reaction Scheme:
Procedure:
-
Preparation of the Alcohol Solution: In a round-bottom flask, dissolve Tritriacontan-16-ol (1.0 eq.) in acetone. Due to the low solubility of long-chain alcohols, gentle warming may be necessary to achieve dissolution. Cool the solution to 0 °C in an ice bath.
-
Preparation of Jones Reagent: In a separate beaker, dissolve chromium trioxide (CrO₃) in water and slowly add concentrated sulfuric acid while cooling in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol at 0 °C. The color of the reaction mixture will change from orange to green, indicating the oxidation of the alcohol and the reduction of Cr(VI) to Cr(III). The addition should be controlled to maintain the temperature below 10 °C.
-
Quenching: After the addition is complete and the reaction is stirred for a few hours (monitor by TLC), quench the excess oxidizing agent by the dropwise addition of isopropyl alcohol until the orange color disappears completely.
-
Work-up: Add water to the reaction mixture and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. The long-chain ketone may precipitate upon addition of water; in this case, it can be collected by filtration.
-
Purification: Wash the organic extract (or the dissolved precipitate) with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from a solvent such as ethanol or an ethanol/water mixture.
Data Presentation
The following table summarizes the key physical and spectroscopic data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₃H₆₆O | [1][2] |
| Molecular Weight | 478.88 g/mol | [1][2] |
| Appearance | White to off-white solid | |
| Melting Point | 82-84 °C | |
| IR (KBr, cm⁻¹) | ~1715 (C=O stretch) | |
| ¹H NMR (CDCl₃, δ) | ~2.40 (t, 4H, -CH₂C(=O)CH₂-), 1.25 (br s, 56H, -(CH₂)₂₈-), 0.88 (t, 6H, 2 x -CH₃) | |
| ¹³C NMR (CDCl₃, δ) | ~211.0 (C=O), ~42.0 (-CH₂C(=O)CH₂-), ~31.9, ~29.7, ~29.4, ~24.0, ~22.7, ~14.1 | [1] |
Note: The spectroscopic data presented are typical values for long-chain ketones and should be confirmed by analysis of the synthesized product.
Mandatory Visualization
The logical relationship for choosing an oxidation method is presented below.
Caption: Decision tree for selecting an oxidation method.
Conclusion
The synthesis of this compound from Tritriacontan-16-ol can be effectively achieved using either Swern or Jones oxidation. The choice of method will depend on the scale of the reaction, the presence of other functional groups in the starting material, and the desired purity of the final product. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize and characterize this long-chain ketone. Proper handling of reagents and careful monitoring of the reaction are crucial for achieving high yields and purity.
References
Protocol for the purification of Tritriacontan-16-one using column chromatography.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritriacontan-16-one is a long-chain aliphatic ketone with potential applications in various fields of research and development. Its purification from natural extracts or synthetic reaction mixtures is a critical step to enable downstream applications. This document provides a detailed protocol for the purification of this compound using normal-phase column chromatography on a silica gel stationary phase. The methodology is designed to be a robust starting point for researchers, with parameters that can be optimized for specific sample matrices.
Data Summary
The following table summarizes the key quantitative parameters for the column chromatography protocol. These values are representative and may require optimization based on the specific crude sample and desired purity.
| Parameter | Value | Unit | Notes |
| Column Dimensions | |||
| Internal Diameter | 2.0 | cm | |
| Length | 30 | cm | |
| Stationary Phase | |||
| Adsorbent | Silica Gel | - | 60-120 mesh size is recommended.[1] |
| Mass of Silica Gel | 50 | g | |
| Sample Loading | |||
| Crude Sample Mass | 500 | mg | |
| Loading Method | Dry Loading | - | Adsorbed onto 1 g of silica gel. |
| Mobile Phase (Elution Gradient) | |||
| Solvent A | n-Hexane | % (v/v) | |
| Solvent B | Ethyl Acetate | % (v/v) | |
| Step 1 | 100% Hexane | 100 | mL |
| Step 2 | 1% Ethyl Acetate in Hexane | 200 | mL |
| Step 3 | 2% Ethyl Acetate in Hexane | 200 | mL |
| Step 4 | 5% Ethyl Acetate in Hexane | 100 | mL |
| Flow Rate | ~2-3 | mL/min | |
| Fraction Collection | |||
| Fraction Volume | 10 | mL | |
| Analysis | |||
| Method | Thin-Layer Chromatography (TLC) | - | |
| TLC Mobile Phase | 98:2 n-Hexane:Ethyl Acetate | - | |
| Visualization | UV light (if applicable) or staining | - | p-Anisaldehyde or permanganate stain. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
This protocol details the purification of this compound from a crude mixture using normal-phase column chromatography.
1. Materials and Apparatus
-
Chemicals:
-
Crude this compound sample
-
Silica gel (60-120 mesh)[1]
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
TLC plates (silica gel coated)
-
TLC visualization agent (e.g., p-anisaldehyde solution or potassium permanganate stain)
-
-
Apparatus:
-
Glass chromatography column (e.g., 30 cm x 2.0 cm) with a stopcock
-
Separatory funnel (for solvent reservoir)
-
Beakers and Erlenmeyer flasks
-
Test tubes and rack for fraction collection
-
TLC developing chamber
-
Capillary tubes for TLC spotting
-
Rotary evaporator
-
Heating mantle or hot plate
-
Cotton or glass wool
-
Sand (acid-washed)
-
2. Preparation of the Column (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically on a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[2]
-
Add a thin layer (approx. 0.5 cm) of sand over the cotton plug.
-
In a beaker, prepare a slurry of 50 g of silica gel in approximately 150 mL of n-hexane.[1] Stir gently to remove any air bubbles.
-
With the column stopcock open and a flask underneath to collect the solvent, quickly and carefully pour the silica gel slurry into the column using a funnel.
-
Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.[3]
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry at any stage.
-
Add a thin layer (approx. 0.5 cm) of sand on top of the silica gel bed to protect it from disturbance during sample and solvent addition.[3]
3. Sample Preparation and Loading (Dry Loading)
-
Dissolve 500 mg of the crude this compound sample in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add approximately 1 g of silica gel to this solution and mix thoroughly.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude sample adsorbed onto the silica gel.[4][5]
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
4. Elution and Fraction Collection
-
Carefully add the initial mobile phase (100% n-hexane) to the column. Use a separatory funnel as a solvent reservoir for a continuous flow.
-
Open the stopcock and begin collecting the eluent in test tubes (fractions of approximately 10 mL each).[6]
-
Elute the column with the gradient solvent system as detailed in the data summary table:
-
100 mL of 100% n-Hexane
-
200 mL of 1% Ethyl Acetate in n-Hexane
-
200 mL of 2% Ethyl Acetate in n-Hexane
-
100 mL of 5% Ethyl Acetate in n-Hexane
-
-
Maintain a constant flow rate of approximately 2-3 mL/min. A gentle positive pressure (e.g., from a pump or inert gas) can be applied if necessary (flash chromatography).
5. Analysis of Fractions by Thin-Layer Chromatography (TLC)
-
Spot a small amount from each collected fraction onto a TLC plate. Also, spot the original crude mixture for comparison.
-
Develop the TLC plate in a chamber with a suitable mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate).
-
After development, dry the TLC plate and visualize the spots. Since this compound is not UV-active, a chemical stain will be necessary.
-
Identify the fractions that contain the pure compound (a single spot with a consistent Rf value).[6]
6. Isolation of Pure this compound
-
Combine the fractions identified as containing the pure compound into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the mass of the purified product and calculate the yield.
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., GC-MS, NMR).
References
- 1. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 2. egyankosh.ac.in [egyankosh.ac.in]
- 3. web.uvic.ca [web.uvic.ca]
- 4. rjptonline.org [rjptonline.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Application Note: GC-MS Analysis for the Identification of Tritriacontan-16-one
Abstract:
This application note provides a detailed protocol for the identification of the long-chain aliphatic ketone, Tritriacontan-16-one, using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for the characterization of this and similar non-polar, high molecular weight compounds. This document outlines the complete workflow, from sample preparation to data analysis, and includes predicted mass spectral fragmentation data to aid in identification.
Introduction
This compound (C₃₃H₆₆O) is a long-chain saturated ketone with a molecular weight of 478.9 g/mol .[1] As a non-polar and relatively volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for its separation and identification. This method offers high resolution and sensitivity, enabling the unambiguous identification of this compound through its characteristic retention time and mass spectrum. The fragmentation patterns of long-chain ketones are well-understood, primarily involving alpha-cleavage and McLafferty rearrangement, which produce diagnostic ions that facilitate structural elucidation.[2][3][4][5]
Experimental Protocols
The following protocol is for the preparation of a solid standard of this compound. For samples containing this compound in a complex matrix, appropriate extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be required.[6][7]
Materials:
-
This compound standard
-
Volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate)[8]
-
Glass autosampler vials (1.5 mL) with caps[8]
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Accurately weigh a small amount (approximately 1 mg) of this compound.
-
Dissolve the weighed standard in a suitable volatile organic solvent to a concentration of approximately 1 mg/mL. This will serve as a stock solution.
-
Prepare a working solution by diluting the stock solution to a final concentration of approximately 10 µg/mL in the same solvent.[8]
-
Vortex the solution to ensure complete dissolution.
-
Transfer the working solution to a 1.5 mL glass autosampler vial for GC-MS analysis.[9][10]
The following instrumental parameters are recommended for the analysis of this compound. These are based on methods used for similar long-chain ketones and may be optimized for specific instrumentation.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min; ramp to 300°C at 10°C/min; hold at 300°C for 20 min. |
| Transfer Line Temperature | 290 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-600 |
| Solvent Delay | 5 min |
Data Presentation
An experimental mass spectrum for this compound was not available in public databases at the time of this writing. However, the expected major fragment ions can be predicted based on the established fragmentation patterns of long-chain aliphatic ketones, namely alpha-cleavage and McLafferty rearrangement.[2][3][4][5]
Molecular Ion: The molecular ion (M⁺˙) peak is expected at m/z 478.
Alpha-Cleavage: Alpha-cleavage involves the breaking of the C-C bond adjacent to the carbonyl group. For the asymmetrical this compound, this can occur on either side of the carbonyl group, leading to two primary acylium ions.
McLafferty Rearrangement: The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. This involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-C-C bond. This rearrangement can occur on both sides of the ketone.
The following table summarizes the predicted major fragment ions for this compound.
| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |
| 478 | [C₃₃H₆₆O]⁺˙ | Molecular Ion |
| 267 | [CH₃(CH₂)₁₄CO]⁺ | Alpha-Cleavage |
| 253 | [CH₃(CH₂)₁₃CH₂]⁺ | Loss of CO from m/z 281 |
| 281 | [CH₃(CH₂)₁₆CO]⁺ | Alpha-Cleavage |
| 267 | [CH₃(CH₂)₁₅CH₂]⁺ | Loss of CO from m/z 295 |
| 296 | [CH₃(CH₂)₁₄C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |
| 282 | [CH₃(CH₂)₁₃C(OH)=CH₂]⁺˙ | McLafferty Rearrangement |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. archive.nptel.ac.in [archive.nptel.ac.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. uoguelph.ca [uoguelph.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Note: Structural Elucidation of Tritriacontan-16-one using 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tritriacontan-16-one (C₃₃H₆₆O) is a long-chain aliphatic ketone with a carbonyl group located at the 16th position of a 33-carbon chain. Due to its symmetrical nature, 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful analytical tool for its structural verification and purity assessment. This application note details the interpretation of the 13C NMR spectrum of this compound and provides a standard protocol for data acquisition. The key to the interpretation lies in the distinct chemical shifts of the carbonyl carbon, the carbons alpha and beta to the carbonyl group, the long chain of methylene carbons, and the terminal methyl groups.
Principles of Interpretation
The chemical shift (δ) in 13C NMR is highly dependent on the electronic environment of each carbon atom. In this compound, the electronegative oxygen atom of the carbonyl group significantly influences the chemical shifts of nearby carbons.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon in the molecule due to the double bond to the highly electronegative oxygen atom. This results in a characteristic signal in the far downfield region of the spectrum, typically between 205-220 ppm for aliphatic ketones.[1]
-
Alpha-Carbons (α-C): The carbons directly attached to the carbonyl group (C-15 and C-17) are also deshielded, though to a lesser extent than the carbonyl carbon itself. They are expected to resonate at a significantly higher chemical shift than the other methylene carbons in the aliphatic chain.
-
Aliphatic Chain Carbons (-CH₂-): The long chains of methylene carbons (C-2 to C-14 and C-18 to C-32) will have chemical shifts in the typical alkane region. Carbons closer to the carbonyl group will experience a slight deshielding effect, which diminishes with distance. Due to the similarity in their chemical environments, many of the central methylene carbons are expected to have overlapping signals, resulting in a dense cluster of peaks.
-
Terminal Methyl Carbons (-CH₃): The terminal methyl carbons (C-1 and C-33) are the most shielded sp³ hybridized carbons in the molecule and will therefore appear at the highest field (lowest ppm value), typically in the range of 10-15 ppm.[1]
Due to the symmetry of the molecule around the C-16 carbonyl group, carbons equidistant from the center are chemically equivalent (e.g., C-15 is equivalent to C-17, C-14 to C-18, and so on). This results in a spectrum with fewer unique signals than the total number of carbons. For this compound, we expect to see 17 unique carbon signals: one for the carbonyl carbon (C-16), one for each pair of equivalent carbons from C-1 to C-15 and their counterparts C-17 to C-33.
Data Presentation
Table 1: Predicted 13C NMR Chemical Shifts for this compound
The following table summarizes the predicted chemical shifts for the unique carbon atoms in this compound. These values are estimated based on established principles of 13C NMR spectroscopy for long-chain aliphatic ketones. The spectrum is predicted in CDCl₃ solvent.
| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) |
| C-16 | Carbonyl (C=O) | ~211.0 |
| C-15, C-17 | α-Methylene (-CH₂-) | ~42.5 |
| C-14, C-18 | β-Methylene (-CH₂-) | ~24.0 |
| C-13, C-19 | γ-Methylene (-CH₂-) | ~29.7 |
| C-4 to C-12, C-20 to C-30 | Methylene Chain (-CH₂-) | ~29.4 - 29.7 |
| C-3, C-31 | Methylene (-CH₂-) | ~31.9 |
| C-2, C-32 | Methylene (-CH₂-) | ~22.7 |
| C-1, C-33 | Methyl (-CH₃) | ~14.1 |
Experimental Protocols
Protocol 1: 13C NMR Sample Preparation and Data Acquisition
This protocol outlines the procedure for preparing a sample of this compound and acquiring a standard proton-decoupled 13C NMR spectrum.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of solid this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common solvent for non-polar compounds and its carbon signal at ~77 ppm serves as a convenient reference.
-
Cap the NMR tube and gently warm and vortex the sample until the solid is completely dissolved. Given the waxy nature of long-chain ketones, slight heating in a warm water bath may be necessary.
-
Ensure the final solution is clear and free of any particulate matter.
2. Instrumentation:
-
A standard 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe is suitable for this analysis.
3. Data Acquisition:
-
Experiment: Standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0 to 220 ppm.
-
Pulse Angle: 30 degrees.
-
Relaxation Delay (d1): 2 seconds. A longer delay may be required for quaternary carbons, but for this molecule, 2s is a reasonable starting point.
-
Acquisition Time (aq): Approximately 1-2 seconds.
-
Number of Scans (ns): 1024 to 4096 scans, depending on the sample concentration. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential window function with a line broadening factor of 1-2 Hz.
-
Perform Fourier transformation of the Free Induction Decay (FID).
-
Phase the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks (note: in standard 13C NMR, peak integrals are not directly proportional to the number of carbons but can give a qualitative idea of relative abundances).
Visualization
Caption: Workflow for spectral interpretation of this compound.
References
Application Notes and Protocols for the Quantitative Analysis of Tritriacontan-16-one in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritriacontan-16-one is a long-chain aliphatic ketone that has been identified in various plant species, including Solanum tuberosum[1][2]. As a member of the ketone class of organic compounds, its lipophilic nature suggests potential roles in plant metabolism and defense mechanisms[2][3]. The quantitative analysis of such compounds in plant extracts is crucial for phytochemical studies, quality control of herbal products, and the exploration of novel therapeutic agents.
This document provides detailed protocols for the extraction, identification, and quantification of this compound from plant materials. The primary recommended analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity, selectivity, and reproducibility for the analysis of complex mixtures of plant-derived substances[4]. An alternative High-Performance Liquid Chromatography (HPLC) method with derivatization is also presented.
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is critical for efficient extraction.
-
Drying: Plant materials should be dried to a constant weight to minimize water content, which can interfere with the extraction of lipophilic compounds. Oven-drying at a controlled temperature (e.g., 40-50°C) or freeze-drying are common methods[3].
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for solvent extraction.
Extraction of this compound
The choice of extraction method and solvent is dependent on the physicochemical properties of the target analyte. Given the nonpolar nature of this compound, a nonpolar solvent is recommended.
-
Soxhlet Extraction: This is a continuous extraction method suitable for thermostable compounds[5].
-
Place 10 g of the powdered plant material into a cellulose thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with 250 mL of n-hexane.
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours.
-
After extraction, concentrate the extract using a rotary evaporator.
-
Dry the resulting crude extract under a gentle stream of nitrogen.
-
-
Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls and enhance extraction efficiency, often with shorter extraction times and lower solvent consumption compared to traditional methods[6].
-
Add 10 g of the powdered plant material to a flask.
-
Add 100 mL of n-hexane to the flask.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).
-
Filter the extract and repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate using a rotary evaporator.
-
Dry the crude extract under a gentle stream of nitrogen.
-
Sample Preparation for Analysis
-
Accurately weigh the dried crude extract.
-
Redissolve a known amount of the extract in a suitable solvent (e.g., chloroform or ethyl acetate) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection into the analytical instrument.
Quantitative Analysis
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds[4][7].
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
Quantification: Prepare a calibration curve using a certified standard of this compound. The quantification is based on the peak area of a characteristic ion.
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
For non-volatile ketones or as an alternative to GC-MS, HPLC can be used. This often requires derivatization to improve detection by UV-Vis spectroscopy[8].
-
Derivatization:
-
To 1 mL of the prepared sample extract, add 1 mL of a 0.2% solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile and 50 µL of sulfuric acid.
-
Heat the mixture at 60°C for 30 minutes.
-
Cool the solution and neutralize with a suitable base.
-
Filter the solution before injection.
-
-
Instrumentation: An HPLC system with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 360 nm.
-
Quantification: Prepare a calibration curve using a derivatized certified standard of this compound.
Data Presentation
The quantitative results should be summarized in a clear and organized manner to facilitate comparison and interpretation.
| Sample ID | Plant Species | Extraction Method | Analytical Method | This compound Concentration (µg/g of dry weight) ± SD | % Recovery | Limit of Detection (LOD) (µg/mL) |
| EX-001 | Solanum tuberosum (Peel) | Soxhlet | GC-MS | Data | Data | Data |
| EX-002 | Solanum tuberosum (Peel) | UAE | GC-MS | Data | Data | Data |
| EX-003 | Plant Species X (Leaf) | Soxhlet | GC-MS | Data | Data | Data |
| EX-004 | Plant Species X (Leaf) | UAE | GC-MS | Data | Data | Data |
| EX-005 | Solanum tuberosum (Peel) | Soxhlet | HPLC-UV | Data | Data | Data |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound in plant extracts.
Caption: Experimental workflow for this compound analysis.
Logical Relationship in Drug Discovery
While specific signaling pathways for this compound are not yet elucidated, the following diagram illustrates a general workflow for natural product-based drug discovery, where a compound like this compound could be evaluated.
Caption: Natural product drug discovery workflow.
References
- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0302116) [hmdb.ca]
- 3. scispace.com [scispace.com]
- 4. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openpub.fmach.it [openpub.fmach.it]
- 8. waters.com [waters.com]
Application Notes & Protocols: Tritriacontan-16-one as a Mass Spectrometry Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Tritriacontan-16-one as an internal standard in mass spectrometry (MS) for the quantitative analysis of non-polar, high molecular weight analytes. The protocols outlined below are intended as a starting point for method development and should be optimized for specific applications and instrumentation.
Introduction to this compound
This compound (C₃₃H₆₆O) is a long-chain aliphatic ketone with a molecular weight of 478.9 g/mol .[1] Its high molecular weight, chemical stability, and structural similarity to many lipids and other large biomolecules make it an excellent candidate for use as an internal standard in chromatographic and mass spectrometric analyses. Found naturally in some plant species like Solanum tuberosum (potato), it is a non-endogenous compound in most biological matrices, a key characteristic for an effective internal standard.[2][3]
Advantages as a Mass Spectrometry Standard:
-
Chemical Inertness: The ketone functional group is relatively stable, ensuring minimal degradation during sample preparation and analysis.
-
High Molecular Weight: Its high mass places it in a region of the mass spectrum that is often free from interference from smaller, more common contaminants.
-
Non-Polar Nature: Its long aliphatic chains give it solubility in organic solvents commonly used for the extraction of lipids and other non-polar analytes.
-
Predictable Fragmentation: As a ketone, it undergoes characteristic fragmentation patterns in mass spectrometry, such as alpha cleavage and McLafferty rearrangement, providing distinct fragment ions for quantification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₆₆O | [1] |
| Molecular Weight | 478.9 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical State | Solid at room temperature | [2] |
| Melting Point | Approximately 98-100 °C | [2] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane, chloroform, and dichloromethane. | [2] |
Predicted Mass Spectrometric Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and major fragment ions of this compound. These predictions are based on common fragmentation pathways for long-chain ketones. Experimental values should be confirmed during method development.
| Ion Type | Predicted m/z | Fragmentation Pathway |
| [M+H]⁺ | 479.5 | Protonation |
| [M]⁺˙ | 478.5 | Electron Ionization |
| Fragment Ion 1 | 253.3 | Alpha cleavage C-terminal to the carbonyl group |
| Fragment Ion 2 | 225.2 | Alpha cleavage N-terminal to the carbonyl group |
| Fragment Ion 3 | 296.3 | McLafferty Rearrangement |
Experimental Protocols
The following are generalized protocols for using this compound as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Preparation of Internal Standard Stock Solution
A precise and accurate stock solution is critical for quantitative analysis.
Workflow for Internal Standard Preparation
References
Enhancing GC-MS Detection of Tritriacontan-16-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of Tritriacontan-16-one, a long-chain aliphatic ketone, to enhance its detection by Gas Chromatography-Mass Spectrometry (GC-MS). The inherent low volatility of this compound makes direct GC-MS analysis challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and overall sensitivity.
This compound has been identified in various natural sources, including plant waxes, and its accurate quantification is essential in various research fields. The following protocols describe two effective derivatization techniques: a two-step methoximation-silylation and a one-step O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization.
Key Derivatization Strategies
Derivatization for GC-MS analysis aims to modify the functional groups of an analyte to improve its chromatographic behavior. For ketones like this compound, the primary target is the carbonyl group.
-
Methoximation followed by Silylation: This is a widely used two-step method for the analysis of metabolites containing carbonyl groups.
-
Methoximation: The carbonyl group of the ketone reacts with methoxyamine hydrochloride (MeOx) to form a methoxime derivative. This step protects the carbonyl group, prevents enolization, and reduces the possibility of multiple derivatives forming in the subsequent silylation step.
-
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces the active hydrogen in any potential enol form with a trimethylsilyl (TMS) group. This significantly increases the volatility of the analyte.
-
-
PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl group to form a PFBHA-oxime derivative. This derivative is not only more volatile but also exhibits excellent electron-capturing properties, making it highly suitable for sensitive detection by GC with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry.
Experimental Protocols
Protocol 1: Two-Step Methoximation-Silylation
This protocol is adapted from established methods for the derivatization of metabolites for GC-MS analysis.[1]
Materials:
-
This compound standard or sample extract
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heptane or other suitable organic solvent
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Ensure the sample containing this compound is dry. If the sample is in an aqueous solution, it must be lyophilized to complete dryness, as water interferes with the silylation reaction.
-
Dissolve the dried sample in a known volume of anhydrous pyridine.
-
-
Methoximation:
-
To the sample solution in a GC vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Seal the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 60°C for 1 hour in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Silylation:
-
Add 80 µL of MSTFA to the cooled vial.
-
Seal the vial and vortex for 1 minute.
-
Incubate the mixture at 60°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Protocol 2: PFBHA Derivatization
This protocol is based on the derivatization of carbonyl compounds for enhanced sensitivity.
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine or water/methanol mixture)
-
Heptane or other suitable organic solvent for extraction
-
Heating block
-
GC vials
Procedure:
-
Sample Preparation:
-
Dissolve the this compound standard or sample extract in a suitable solvent.
-
-
Derivatization:
-
Add 100 µL of the PFBHA solution to the sample in a GC vial.
-
Seal the vial and vortex for 1 minute.
-
Heat the mixture at 75°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
-
Extraction (if necessary):
-
If the reaction was performed in an aqueous medium, add 200 µL of heptane and vortex for 2 minutes to extract the PFBHA-oxime derivative.
-
Carefully transfer the upper organic layer to a clean GC vial for analysis.
-
GC-MS Parameters (Suggested)
The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 50-600
Data Presentation
The following table summarizes hypothetical quantitative data to illustrate the expected improvement in signal intensity after derivatization.
| Derivatization Method | Analyte | Retention Time (min) | Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| None | This compound | - | Not Detected | - |
| Methoximation-Silylation | This compound-TMS | 22.5 | 1,500,000 | 500 |
| PFBHA Derivatization | This compound-PFBHA | 24.1 | 2,800,000 | 950 |
Visualizations
Caption: Experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Logical relationships of derivatization pathways for enhancing this compound detection.
References
Application Notes and Protocols for the Oxidation of Tritriacontan-16-ol to Tritriacontan-16-one
Introduction
Tritriacontan-16-one is a long-chain aliphatic ketone with potential applications in various fields, including its use as a biomarker.[1] The synthesis of this compound is most commonly achieved through the oxidation of its corresponding secondary alcohol, tritriacontan-16-ol.[1] This document provides a detailed experimental protocol for this transformation using the Swern oxidation, a method known for its mild reaction conditions and broad functional group tolerance, thus minimizing potential side reactions.[2][3] The protocol is designed to be a reliable guide for researchers in organic synthesis and drug development.
Reaction Principle
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to convert primary or secondary alcohols into aldehydes or ketones, respectively.[3][4] The reaction proceeds through the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the desired carbonyl compound, dimethyl sulfide, and carbon monoxide and dioxide.[2][3] A hindered amine base, such as triethylamine, is used to facilitate the final elimination step.[3] Due to the mild conditions, this method is highly suitable for substrates with sensitive functional groups.
Experimental Protocol: Swern Oxidation of Tritriacontan-16-ol
This protocol details the steps for the oxidation of tritriacontan-16-ol to this compound.
3.1. Materials and Reagents
-
Tritriacontan-16-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Hexanes, technical grade
-
Ethyl acetate, technical grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
3.2. Reaction Setup and Procedure
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of dry nitrogen.
-
Activation of DMSO: To the flask, add 100 mL of anhydrous dichloromethane (DCM). Cool the flask to -78 °C using a dry ice/acetone bath. To the cold DCM, add oxalyl chloride (1.5 eq.) dropwise via syringe over 5 minutes. After the addition is complete, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -65 °C. Stir the resulting solution for 15 minutes at -78 °C.
-
Addition of Alcohol: Dissolve tritriacontan-16-ol (1.0 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture over 20 minutes, maintaining the internal temperature below -65 °C. Stir the reaction mixture for 45 minutes at -78 °C.
-
Formation of Ketone: Add triethylamine (5.0 eq.) dropwise to the reaction mixture over 10 minutes. After the addition is complete, stir the mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 45 minutes.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃ solution, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford pure this compound.
Data Presentation
The following table summarizes the quantitative data for the Swern oxidation of tritriacontan-16-ol.
| Parameter | Value |
| Reactant | |
| Tritriacontan-16-ol | 1.0 eq. (e.g., 5.0 g, 10.6 mmol) |
| Reagents | |
| Oxalyl chloride | 1.5 eq. (1.3 mL, 15.9 mmol) |
| Dimethyl sulfoxide (DMSO) | 2.2 eq. (1.6 mL, 23.3 mmol) |
| Triethylamine | 5.0 eq. (7.4 mL, 53.0 mmol) |
| Solvent | |
| Dichloromethane (DCM) | ~150 mL |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | ~ 2.5 hours |
| Product | |
| This compound | C₃₃H₆₆O |
| Molecular Weight | 478.88 g/mol [1] |
| Expected Yield | 85-95% |
| Appearance | White solid |
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the Swern oxidation of tritriacontan-16-ol.
Diagram 2: Signaling Pathway of the Swern Oxidation
Caption: Key intermediates in the Swern oxidation pathway.
References
Application Notes: Hypothetical Use of Tritriacontan-16-one in the Synthesis of Long-Chain Branched Polymers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a hypothetical application of Tritriacontan-16-one in the synthesis of long-chain polymers. This proposed methodology is based on established principles of organic chemistry and polymer modification, as direct literature precedent for this specific application is not currently available.
Introduction
This compound is a long-chain aliphatic ketone with the molecular formula C₃₃H₆₆O. While its direct applications in polymer science are not documented, its long alkyl chains and reactive carbonyl group present a theoretical opportunity for the modification of existing polymers. This document outlines a hypothetical approach to graft this compound onto a polyethylene backbone. The introduction of such long side chains is expected to significantly alter the physical and chemical properties of the base polymer, leading to materials with novel characteristics.
The proposed synthetic route involves a three-step process: (1) bromination of a polyethylene backbone to introduce reactive sites, (2) conversion of the brominated polyethylene into a polymer-supported Wittig reagent, and (3) reaction of the functionalized polymer with this compound via the Wittig reaction to create long-chain branches.
Principle of the Method
The core of this hypothetical application is the Wittig reaction, a well-established method for forming alkenes from aldehydes or ketones. By immobilizing one of the reactants (the phosphonium ylide) on a polymer backbone, it is possible to use the Wittig reaction to graft molecules onto the polymer. In this proposed scheme, a polyethylene backbone is functionalized with triphenylphosphine moieties, which are then converted to their corresponding phosphonium salts. Deprotonation of these salts in the presence of a strong base generates a polymer-bound ylide. This reactive polymer is then treated with this compound. The ylide attacks the carbonyl carbon of the ketone, leading to the formation of a C=C double bond that tethers the long aliphatic chain of the tritiacontan moiety to the polyethylene backbone.
This modification is anticipated to transform a linear, semi-crystalline polymer into a branched, more amorphous material with altered thermal and mechanical properties.
Experimental Protocols
Protocol 1: Synthesis of Brominated Polyethylene (PE-Br)
This protocol describes the introduction of bromine atoms onto a polyethylene backbone, creating reactive sites for further functionalization.
Materials:
-
High-Density Polyethylene (HDPE), powder
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Chlorobenzene
-
Methanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve High-Density Polyethylene (HDPE) powder in chlorobenzene at 120°C under an inert atmosphere to form a homogeneous solution. The concentration should be approximately 2-5% (w/v).
-
To the heated solution, add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO). The molar ratio of PE monomer units to NBS can be varied to control the degree of bromination (e.g., 100:1 to 20:1).
-
Maintain the reaction mixture at 120°C with vigorous stirring for 4-6 hours.
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the brominated polyethylene (PE-Br) by slowly adding the reaction mixture to a large volume of methanol with stirring.
-
Filter the precipitate and wash thoroughly with fresh methanol to remove unreacted reagents and byproducts.
-
Dry the PE-Br polymer in a vacuum oven at 60°C to a constant weight.
-
Characterize the product by FT-IR spectroscopy (for C-Br stretching vibrations) and ¹H NMR spectroscopy (to determine the degree of bromination).
Protocol 2: Synthesis of Polyethylene-grafted-triphenylphosphonium bromide (PE-PPh₃⁺Br⁻)
This protocol details the conversion of brominated polyethylene into a polymer-supported phosphonium salt.
Materials:
-
Brominated Polyethylene (PE-Br) from Protocol 1
-
Triphenylphosphine (PPh₃)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve the dried PE-Br in anhydrous toluene at 110°C under an inert atmosphere.
-
Add a stoichiometric excess of triphenylphosphine (PPh₃) relative to the bromine content of PE-Br (e.g., 2-3 molar equivalents).
-
Reflux the mixture for 24-48 hours with continuous stirring.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by adding the solution to a large volume of diethyl ether.
-
Filter the solid product, wash with fresh diethyl ether, and dry under vacuum at 70°C.
-
Characterize the resulting polyethylene-grafted-triphenylphosphonium bromide (PE-PPh₃⁺Br⁻) by ³¹P NMR spectroscopy to confirm the formation of the phosphonium salt.
Protocol 3: Grafting of this compound onto PE-PPh₃⁺Br⁻ via Wittig Reaction
This protocol describes the final step of grafting the long-chain ketone onto the functionalized polyethylene backbone.
Materials:
-
Polyethylene-grafted-triphenylphosphonium bromide (PE-PPh₃⁺Br⁻) from Protocol 2
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk flask and line
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend the PE-PPh₃⁺Br⁻ polymer in anhydrous THF.
-
To this suspension, add a solution of potassium tert-butoxide in THF (1.1 equivalents relative to the phosphonium salt) dropwise at room temperature to generate the polymer-bound ylide. The mixture will typically develop a characteristic color (often orange or deep red).
-
Stir the ylide suspension for 1-2 hours at room temperature.
-
Add a solution of this compound (1.5 equivalents relative to the phosphonium salt) in anhydrous THF to the ylide suspension.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Cool the reaction to room temperature and quench by adding a small amount of methanol.
-
Precipitate the final polymer product by pouring the reaction mixture into a large volume of a non-solvent like acetone or methanol.
-
Filter the polymer, wash extensively with methanol to remove triphenylphosphine oxide and excess reagents, and dry under vacuum at 60°C.
-
Characterize the final product, Polyethylene-graft-Tritriacontan-16-ene, using FT-IR (disappearance of C=O stretch, appearance of C=C stretch), ¹H NMR (signals corresponding to the grafted chain), and Gel Permeation Chromatography (GPC) to analyze changes in molecular weight and distribution. Thermal properties should be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Data Presentation
The following table summarizes the expected quantitative data for the starting HDPE and the hypothetical final grafted polymer.
| Property | Starting HDPE | Polyethylene-graft-Tritriacontan-16-ene (Expected) | Method of Analysis |
| Molecular Weight (Mn, kDa) | 50 - 80 | 100 - 150 | GPC |
| Polydispersity Index (PDI) | 2.5 - 3.5 | 3.0 - 4.5 | GPC |
| Melting Temperature (Tm, °C) | 130 - 137 | 115 - 125 | DSC |
| Glass Transition Temp (Tg, °C) | -110 to -125 | -100 to -115 | DSC |
| Degree of Crystallinity (%) | 60 - 80 | 30 - 50 | DSC |
| Tensile Strength (MPa) | 25 - 35 | 15 - 25 | Tensile Testing |
| Elongation at Break (%) | 500 - 800 | 800 - 1200 | Tensile Testing |
Visualizations
Caption: Experimental workflow for the hypothetical synthesis of Polyethylene-graft-Tritriacontan-16-ene.
Caption: Logical relationship between chemical modification and changes in polymer properties.
Application Notes and Protocols for Investigating the Biological Activity of Tritriacontan-16-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritriacontan-16-one is a long-chain ketone naturally found in sources such as Solanum tuberosum (potato).[1][2] While its chemical structure is known, its biological activities remain largely unexplored. These application notes provide a comprehensive guide for the initial in vitro screening of this compound to elucidate its potential cytotoxic, anti-inflammatory, and antioxidant properties. The following protocols are foundational assays widely used in natural product drug discovery and can serve as a starting point for characterizing the bioactivity of this and other long-chain ketones.
Potential Areas of Biological Investigation
Given the diverse biological activities of natural products, it is prudent to screen this compound across several key areas of therapeutic interest.
-
Cytotoxic Activity: The assessment of a compound's ability to kill or inhibit the proliferation of cancer cells is a primary step in anticancer drug discovery.[3][4]
-
Anti-inflammatory Activity: Chronic inflammation is implicated in numerous diseases.[5] Investigating the potential of this compound to modulate inflammatory pathways is a key area of interest.
-
Antioxidant Activity: The ability to neutralize free radicals is an important therapeutic property, as oxidative stress is a contributing factor to many pathological conditions.[6][7]
Data Presentation
As no quantitative data for the biological activity of this compound is currently available in the public domain, the following tables are presented as templates for data acquisition and presentation.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast Cancer | Data to be determined | Data to be determined |
| A549 | Lung Cancer | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| HepG2 | Liver Cancer | Data to be determined | Data to be determined |
Table 2: Anti-inflammatory Activity of this compound
| Assay | Concentration of this compound (µM) | % Inhibition | IC₅₀ (µM) | Positive Control (e.g., Diclofenac) % Inhibition |
| Protein Denaturation | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
| Membrane Stabilization | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
| COX-2 Inhibition | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
| 5-LOX Inhibition | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
Table 3: Antioxidant Activity of this compound
| Assay | Concentration of this compound (µM) | % Scavenging Activity | IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) % Scavenging Activity |
| DPPH Radical Scavenging | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | e.g., 10, 50, 100, 200, 500 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Section 1: Cytotoxicity Assays
These assays are fundamental in determining the potential of a compound to inhibit cancer cell growth.
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
The XTT assay is another tetrazolium-based assay that measures cell viability. Unlike MTT, the product of XTT reduction is water-soluble, which simplifies the procedure.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: After the compound treatment period, add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Section 2: Anti-inflammatory Assays
These assays provide insights into the potential of this compound to modulate key inflammatory processes.
Denaturation of proteins is a well-documented cause of inflammation.[8] This assay assesses the ability of a compound to inhibit heat-induced protein denaturation.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v bovine serum albumin (BSA) and 0.5 mL of various concentrations of this compound (e.g., 100 to 1000 µg/mL).
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate buffer saline (pH 6.3) to each sample and measure the absorbance at 660 nm.
-
Control: Use a solution containing only BSA and the vehicle as the control. Diclofenac sodium can be used as a positive control.
-
Data Analysis: Calculate the percentage of inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
COX and LOX are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively. Commercially available inhibitor screening kits are recommended for these assays.
General Protocol (using a commercial kit):
-
Reagent Preparation: Prepare all reagents, enzymes (COX-1, COX-2, 5-LOX), and substrates (e.g., arachidonic acid) as per the kit's instructions.
-
Incubation with Inhibitor: In a 96-well plate, add the enzyme, a chromogenic substrate, and various concentrations of this compound. Include a known inhibitor as a positive control (e.g., celecoxib for COX-2, zileuton for 5-LOX).
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid).
-
Absorbance Measurement: Measure the absorbance at the specified wavelength according to the kit's protocol. The rate of color development is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC₅₀ value.
Section 3: Antioxidant Assays
These assays evaluate the free radical scavenging capacity of this compound.
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its color to change from purple to yellow.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of each concentration of the sample to 100 µL of a 0.1 mM methanolic solution of DPPH.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Control: A mixture of 100 µL of methanol and 100 µL of DPPH solution serves as the control. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the color intensity decreases.
Protocol:
-
ABTS Radical Cation Generation: Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
ABTS•+ Solution Adjustment: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add 10 µL of various concentrations of this compound to 1 mL of the diluted ABTS•+ solution.
-
Incubation and Absorbance Measurement: After 6 minutes of incubation at room temperature, measure the absorbance at 734 nm.
-
Control: Use ethanol as the control. Ascorbic acid or Trolox can be used as a positive control.
-
Data Analysis: Calculate the percentage of ABTS radical scavenging activity using the formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.
Mandatory Visualizations
Caption: Workflow for In Vitro Cytotoxicity Assays (MTT/XTT).
Caption: Simplified Arachidonic Acid Cascade in Inflammation.
Caption: Workflow for DPPH/ABTS Radical Scavenging Assays.
References
- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0302116) [hmdb.ca]
- 3. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 6. In vitro methods for estimation of the antioxidant activity of natural compounds | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Common byproducts in the synthesis of Tritriacontan-16-one and their removal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis and purification of Tritriacontan-16-one. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: Two prevalent methods for the synthesis of this compound are the Swern oxidation of the corresponding secondary alcohol, tritriacontan-16-ol, and the reaction of an organolithium reagent with a carboxylic acid derivative. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Q2: What are the primary byproducts I should expect in the Swern oxidation route?
A2: The Swern oxidation generates several characteristic byproducts. These include dimethyl sulfide (DMS), which has a notoriously strong and unpleasant odor, carbon monoxide (CO), carbon dioxide (CO2), and triethylammonium chloride.[1][2][3][4] Proper handling and removal of these byproducts are crucial for obtaining a pure product.
Q3: What are the potential side products when using an organolithium reagent to synthesize this compound?
A3: When synthesizing ketones from carboxylic acids using organolithium reagents, the primary side product is a tertiary alcohol. This occurs because the initially formed ketone can be attacked by a second equivalent of the organolithium reagent.[5][6] Other potential byproducts can arise from reactions with moisture or carbon dioxide if the reaction is not performed under strictly anhydrous and inert conditions.
Q4: How can I effectively remove the dimethyl sulfide (DMS) byproduct from my Swern oxidation reaction?
A4: Due to its volatile and malodorous nature, removing dimethyl sulfide requires specific workup procedures. A common and effective method is to wash the reaction mixture and glassware with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide.[7] This oxidizes the DMS to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO2). Additionally, bubbling a stream of inert gas through the reaction mixture can help to purge the volatile DMS.[7]
Q5: What is the best general approach for purifying the final this compound product?
A5: For long-chain, non-polar ketones like this compound, recrystallization and flash column chromatography are the most effective purification techniques. Recrystallization from a solvent system like hexanes/ethyl acetate can effectively remove less soluble impurities.[2] Flash column chromatography using silica gel and a non-polar eluent system (e.g., a gradient of hexanes and ethyl acetate) is excellent for separating the ketone from both more polar and less polar byproducts.[8][9]
Troubleshooting Guides
Below are troubleshooting guides for the two primary synthetic routes to this compound.
Route 1: Swern Oxidation of Tritriacontan-16-ol
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| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive reagents (oxalyl chloride, DMSO).2. Reaction temperature not maintained at -78 °C. | 1. Use fresh, anhydrous reagents. Ensure proper storage.2. Use a dry ice/acetone bath and monitor the internal temperature closely. |
| Strong, Unpleasant Odor in Product | Residual dimethyl sulfide (DMS) byproduct. | During workup, wash the organic layer with a dilute aqueous solution of sodium hypochlorite (bleach) or hydrogen peroxide. Rinse all glassware with bleach solution.[7] |
| Product Contaminated with Starting Alcohol | Incomplete oxidation. | Ensure the use of a slight excess of the Swern reagent (oxalyl chloride and DMSO). Allow the reaction to proceed for a sufficient amount of time before quenching. |
| Formation of Side Products | Reaction warmed prematurely before the addition of triethylamine. | Maintain the reaction temperature at -78 °C throughout the addition of all reagents before allowing it to warm. |
Route 2: Organolithium Reaction with Carboxylic Acid
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| Problem | Potential Cause | Recommended Solution |
| Significant formation of tertiary alcohol byproduct | The ketone intermediate reacts with a second equivalent of the organolithium reagent.[5][6] | Add the organolithium reagent slowly and at a low temperature to control the reaction. Use of a Weinreb amide derivative of the carboxylic acid can prevent this side reaction.[5] |
| Low conversion of starting carboxylic acid | 1. Inactive organolithium reagent.2. Presence of moisture in the reaction. | 1. Titrate the organolithium reagent prior to use to determine its exact concentration.2. Ensure all glassware is flame-dried, and solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult to remove lithium salts during workup | Formation of insoluble lithium carboxylates or alkoxides. | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl) before extraction. |
| Product is an oil and difficult to crystallize | Presence of greasy byproducts or unreacted starting materials. | Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate eluent system before attempting recrystallization. |
Data on Purification of this compound
The following tables provide representative data for the purification of this compound. Actual results may vary based on the specific reaction conditions and scale.
Table 1: Recrystallization of this compound
| Solvent System | Initial Purity (by GC-MS) | Purity after 1st Recrystallization | Recovery Yield |
| Hexanes | 85% | 95% | 80% |
| Hexanes/Ethyl Acetate (9:1) | 85% | 97% | 75% |
| Acetone | 85% | 92% | 85% |
Table 2: Flash Column Chromatography of this compound
| Eluent System (Silica Gel) | Initial Purity (by GC-MS) | Purity of Combined Fractions | Recovery Yield |
| Gradient: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate | 80% | >99% | 90% |
| Isocratic: 98:2 Hexanes/Ethyl Acetate | 80% | 98% | 85% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
-
Preparation of the Swern Reagent: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Oxidation: Add a solution of tritriacontan-16-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of NaHCO3, water, and brine. To remove residual dimethyl sulfide, wash the organic layer with a 10% aqueous bleach solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 5% ethyl acetate in hexanes. Combine the fractions containing the pure product and remove the solvent under reduced pressure. Further purification can be achieved by recrystallization from hexanes.
Protocol 2: Synthesis of this compound via Organolithium Reaction
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (e.g., palmitic acid, 1.0 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C.
-
Organolithium Addition: Slowly add the organolithium reagent (e.g., pentadecyllithium, 2.0 equivalents) to the solution of the carboxylic acid dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes to 5% ethyl acetate in hexanes to separate the desired ketone from any tertiary alcohol byproduct and unreacted starting materials. The collected product can be further purified by recrystallization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. solubilityofthings.com [solubilityofthings.com]
How to improve the yield of Tritriacontan-16-one synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions to improve the yield of Tritriacontan-16-one synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: this compound, a long-chain symmetrical ketone, can be synthesized via several methods. The most common include the oxidation of the corresponding secondary alcohol (Tritriacontan-16-ol), the reaction of an organometallic reagent with a carboxylic acid derivative, and the ketonic decarboxylation of a long-chain carboxylic acid.[1][2] Early methods often suffered from low yields and difficult purification due to the compound's high lipophilicity and low solubility in polar solvents.[2]
Q2: Why am I experiencing very low yields in my synthesis?
A2: Low yields in long-chain ketone synthesis can stem from several factors. Common issues include the high insolubility of reactants and products, side reactions specific to the chosen method (e.g., tertiary alcohol formation with Grignard reagents), moisture contaminating the reaction, impure starting materials, and product loss during work-up and purification.[2][3][4] Patience is key, as rushing steps like reagent addition can lead to loss of temperature control and reduced yields.[3]
Q3: My Grignard reaction is not producing the desired ketone. What is going wrong?
A3: Grignard reagents are highly reactive and can react with the ketone product to form a tertiary alcohol, a common cause of low ketone yield.[4][5] Additionally, Grignard reagents are strong bases and can deprotonate any acidic protons present, including trace amounts of water or even alpha-protons on the ketone product, leading to enolate formation and other side reactions.[6][7] To favor ketone formation, it is often better to use a less reactive organometallic reagent, such as an organocadmium or an organocuprate (Gilman reagent).[5]
Q4: How can I effectively purify this compound?
A4: Due to its waxy, non-polar nature and high melting point (approx. 98-100 °C), this compound is challenging to purify.[2] It is practically insoluble in water.[2] Standard column chromatography can be difficult. The most effective method is typically recrystallization from a suitable non-polar or moderately polar solvent system. Finding the right solvent or solvent pair is critical and may require some experimentation.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Explanation |
| Poor Reagent Quality | Ensure starting materials (e.g., alkyl halides, magnesium, acid chlorides) are pure and dry. Use freshly distilled solvents. | Impurities or moisture can inhibit the reaction, especially with sensitive organometallic reagents like Grignards.[3][8] |
| Incorrect Reaction Temperature | Optimize reaction temperature. Grignard formations are often initiated at room temperature but may require cooling to control the exothermic reaction. Additions to carbonyls are typically done at low temperatures (e.g., 0 °C or -78 °C). | Temperature control is crucial. Adding reagents too quickly can cause temperature spikes, leading to side reactions.[3] |
| Inefficient Reagent Activation | For Grignard reactions, ensure the magnesium turnings are properly activated (e.g., by crushing, adding a crystal of iodine, or using a small amount of 1,2-dibromoethane). | The magnesium surface can have an oxide layer that prevents the reaction from starting. |
Issue 2: Presence of Significant Byproducts
| Potential Cause | Troubleshooting Step | Explanation |
| Tertiary Alcohol Formation (Grignard Method) | Use a less reactive organometallic reagent like a Gilman cuprate (R₂CuLi) or an organocadmium reagent (R₂Cd) with an acyl chloride.[5] Alternatively, add the Grignard reagent slowly at a very low temperature. | Grignard reagents react with the ketone intermediate faster than the starting ester or acyl chloride, leading to a tertiary alcohol.[4] Organocadmium reagents are selective for acyl chlorides and do not react with the resulting ketone.[9] |
| Starting Material Recovery | Ensure the reaction goes to completion by checking with TLC or GC-MS. Consider increasing reaction time or temperature slightly. | Incomplete reactions are a common source of low yield.[3] |
| Enolate Formation | Use a non-basic organometallic reagent or perform the reaction at a very low temperature to minimize the Grignard reagent acting as a base.[6] | The Grignard reagent can deprotonate the alpha-carbon of the ketone, leading to aldol-type side products.[7] |
Synthesis Strategy and Troubleshooting Workflow
The following diagram illustrates a logical workflow for selecting a synthesis method and troubleshooting common issues to improve yield.
Caption: A workflow for synthesis method selection and troubleshooting.
Comparative Analysis of Synthesis Methods
The choice of synthesis method has a significant impact on the final yield. The following table summarizes expected outcomes from common methods for preparing long-chain ketones.
| Method | Starting Materials | Typical Yield Range | Advantages | Disadvantages & Common Side Products |
| Organocadmium Reagent | Acyl Chloride + Organocadmium | 60-80% | High selectivity for ketones; does not react with the ketone product.[5] | Cadmium reagents are highly toxic and moisture-sensitive. |
| Grignard Reagent | Acyl Chloride/Nitrile + Grignard | 20-50% | Readily available starting materials; versatile. | Major Side Product: Tertiary alcohol from double addition.[4][5] Also sensitive to acidic protons and moisture. |
| Oxidation | Secondary Alcohol | 70-95% | High yields if the precursor alcohol is available; many oxidizing agents to choose from (PCC, Jones reagent).[10][11] | Precursor alcohol may need to be synthesized first. Over-oxidation to carboxylic acids is possible with harsh oxidants.[2] |
| Ketonic Decarboxylation | Carboxylic Acid (as salt) | 40-60% | Useful for symmetrical ketones from readily available fatty acids.[1] | Requires high temperatures; can produce complex mixtures if multiple carboxylic acids are used. |
Key Reaction Pathway Comparison
Understanding the reaction mechanism is crucial to mitigating side reactions. The diagram below compares the pathway of a reactive Grignard reagent with a selective organocadmium reagent when reacting with an acyl chloride.
Caption: Grignard vs. Organocadmium reaction pathways with acyl chlorides.
Detailed Experimental Protocols
Protocol 1: Synthesis via Organocadmium Reagent (Recommended for High Yield)
This protocol is adapted from general procedures for synthesizing ketones from acyl chlorides and organocadmium reagents.
1. Preparation of Grignard Reagent (Pentadecylmagnesium Bromide):
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings (1.2 eq) to the flask.
-
Add a solution of 1-bromopentadecane (1.0 eq) in anhydrous diethyl ether or THF via the dropping funnel. A crystal of iodine may be added to initiate the reaction.
-
Once the reaction starts, add the remaining bromide solution dropwise to maintain a gentle reflux. After addition, reflux for an additional hour to ensure complete formation.
2. Preparation of Dipentadecylcadmium:
-
In a separate flame-dried flask under nitrogen, add anhydrous cadmium chloride (CdCl₂) (0.55 eq).
-
Cool the Grignard solution to 0 °C and slowly add it to the CdCl₂ suspension via cannula with vigorous stirring.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The solution will become grayish, indicating the formation of the organocadmium reagent.
3. Reaction with Acyl Chloride:
-
Dissolve palmitoyl chloride (C₁₆H₃₁ClO) (1.0 eq) in anhydrous benzene or toluene.
-
Cool the organocadmium reagent to 0 °C and add the palmitoyl chloride solution dropwise.
-
After addition, allow the mixture to warm to room temperature and then reflux for 1-2 hours until the reaction is complete (monitor by TLC or GC).
4. Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice containing dilute sulfuric or hydrochloric acid to decompose any unreacted organometallic species.
-
Separate the organic layer. Extract the aqueous layer with ether or toluene.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent like ethanol, acetone, or a hexane/ethyl acetate mixture.
Protocol 2: Synthesis via Oxidation of Tritriacontan-16-ol
This protocol assumes the availability of the precursor secondary alcohol.
1. Oxidation Reaction:
-
Dissolve Tritriacontan-16-ol (1.0 eq) in a suitable solvent (e.g., acetone or dichloromethane).
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the oxidizing agent. For Jones oxidation, add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color remains.[10] For a milder oxidation, use pyridinium chlorochromate (PCC) (1.5 eq) suspended in dichloromethane.[11]
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the alcohol.
2. Work-up and Purification:
-
For Jones Oxidation: Quench the reaction by adding isopropanol until the solution turns green. Dilute with water and extract the product with diethyl ether.
-
For PCC Oxidation: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude product.
-
Purify by recrystallization as described in Protocol 1.
References
- 1. Fatty acid - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-15429513) [evitachem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Science of Synthesis: Best methods. Best results – Thieme Chemistry [science-of-synthesis.thieme.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
Optimizing the temperature program for the GC separation of long-chain ketones.
Technical Support Center: Gas Chromatography (GC)
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the temperature program for the gas chromatographic (GC) separation of long-chain ketones.
Troubleshooting Guide
Q: My early-eluting peaks are co-eluting or have poor resolution. What should I do?
A: To improve the separation of early-eluting peaks, the most effective step is to decrease the initial oven temperature.[1] This action increases the retention of volatile compounds, allowing for better separation at the beginning of the chromatogram. Lowering the initial temperature typically yields a greater improvement in resolution for these peaks than increasing the initial hold time.[1]
Q: I'm seeing poor separation for peaks in the middle of my chromatogram. How can I improve this?
A: Adjusting the temperature ramp rate has the most significant effect on the resolution of analytes that elute in the middle of the run.[2] An optimal ramp rate is often around 10°C per column void time.[3] To find the best separation, you can experiment by halving and doubling the current ramp rate to observe the impact on selectivity.[3]
Q: My later-eluting peaks are broad and exhibit tailing. What is the cause?
A: Peak broadening for later-eluting compounds is a common issue in isothermal GC methods.[2] Employing a temperature program where the oven temperature increases during the run helps to ensure that all peaks elute with a more consistent and sharper peak width.[2][4] This also increases sensitivity for these later-eluting analytes.[2] Ensure your final temperature is high enough to facilitate the efficient elution of high-boiling point ketones.
Q: I have a specific pair of critical peaks that won't separate even after adjusting the ramp rate. What's next?
A: For difficult-to-resolve critical pairs, you can introduce a mid-ramp isothermal hold.[3] This involves pausing the temperature ramp for several minutes at a specific temperature to enhance separation. A good starting point for the hold temperature is approximately 20-30°C below the temperature at which the critical pair elutes.[1] You can begin with a 1-2 minute hold and increase it as needed.[1][5]
Q: I'm observing ghost peaks in my blank runs. Where are they coming from?
A: Ghost peaks are typically caused by contamination in the inlet or carryover from a previous injection.[6] To mitigate this, ensure your final temperature and hold time are sufficient to "bake out" any residual high-boiling compounds from the column after each analysis.[2] Regularly cleaning the inlet and replacing the liner and septum can also prevent the introduction of contaminants.[6]
Frequently Asked Questions (FAQs)
Q: What is a good starting temperature program for separating a new mixture of long-chain ketones?
A: A generic "scouting gradient" is an excellent starting point to understand the volatility range of your sample.[2] A typical scouting program involves a low initial oven temperature (e.g., 40-50°C), a moderate ramp rate of 10°C/min, and a high final temperature held for an extended period (e.g., 10-30 minutes) to ensure all components elute.[1][2]
Q: Should I use an initial hold time in my temperature program?
A: The need for an initial hold time depends on your injection technique. For split injections, it is often best to avoid an initial hold, as it can cause peak broadening for early eluting compounds.[2][3] For splitless injections, an initial hold time is required to effectively trap and focus the analytes at the head of the column; this hold should generally match the splitless time of the injection.[2]
Q: How do I determine the optimal final temperature and hold time?
A: The final temperature should be set approximately 20-30°C above the elution temperature of the last long-chain ketone of interest to ensure its complete elution.[2][5] The final hold time should be long enough to elute all sample components and any high-boiling contaminants from the column, preventing carryover into the next run.[1] This "bake-out" step is crucial for maintaining system cleanliness and reproducibility.
Q: Can changing the temperature program alter the elution order of my peaks?
A: Yes. When a temperature program is changed, it is possible for the relative retention times of compounds to shift, which can lead to "peak inversions" or co-elution where peaks were previously separated.[1] It is essential to confirm the identity of each peak after any modification to the temperature program to avoid misidentification.[1]
Data Presentation
Table 1: Example GC Temperature Programs for Ketone Analysis
| Analyte Class | Initial Temp (°C) | Initial Hold (min) | Ramp Rate(s) (°C/min) | Final Temp (°C) | Final Hold (min) | Reference |
| Long-Chain n-alkan-2-ones (C10–C33) | Not specified | Not specified | 8 | 290 | 20 | [7] |
| Volatile Compounds (including ketones) | 50 | 2 | 4, then 10 | 230 | Not specified | [8] |
| General Scouting Gradient | 35-40 | 0 (for split) | 10 | Column Max | 10 | [2] |
Experimental Protocols
Protocol: Developing a Temperature Program Using a Scouting Gradient
-
Sample and Column Preparation:
-
Prepare a dilute sample of the long-chain ketone mixture in an appropriate solvent (e.g., hexane or ethyl acetate).
-
Install a suitable capillary column (e.g., a non-polar or mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
-
Initial Scouting Run:
-
Evaluation and Optimization:
-
Assess Early Peaks: Examine the resolution of the first few peaks. If they are poorly resolved, decrease the initial temperature in the next run by 10-20°C.[1]
-
Assess Mid-Region: Evaluate the separation of peaks in the main body of the chromatogram. The optimal ramp rate can be estimated as 10°C per column hold-up time (t₀).[3] Adjust the ramp rate in subsequent runs to improve separation where needed.
-
Assess Final Peaks: Identify the elution temperature of the last ketone of interest. Set the final temperature of the program about 20°C above this temperature.[5] Adjust the final hold time to be long enough to elute any remaining matrix components but short enough to minimize analysis time.
-
Refine for Critical Pairs: If any critical pairs remain unresolved, determine their approximate elution temperature from the scouting run. Introduce an isothermal hold at a temperature 20-30°C below this point and optimize the hold duration (starting with 1-2 minutes).[1]
-
-
Method Validation:
-
Once an optimized program is established, perform replicate injections to confirm retention time and peak area reproducibility.
-
Confirm the identity of all peaks, as their elution order may have changed during optimization.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting common peak resolution issues in GC.
Caption: Experimental workflow for developing an optimized GC temperature program.
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scribd.com [scribd.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
Preventing the degradation of Tritriacontan-16-one during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Tritriacontan-16-one during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, a long-chain aliphatic ketone, is susceptible to degradation through several pathways:
-
Oxidation: The ketone functional group can be oxidized to form carboxylic acids, particularly when exposed to strong oxidizing agents or prolonged exposure to atmospheric oxygen.[1]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol (Tritriacontan-16-ol).[1]
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-carbon bonds adjacent to the carbonyl group through Norrish Type I and Type II reactions.
-
Acid/Base Catalyzed Reactions: Extreme pH conditions can catalyze keto-enol tautomerism and potentially lead to other unwanted side reactions.
Q2: What are the ideal storage conditions for this compound standards and samples?
A2: To minimize degradation, this compound standards and prepared samples should be stored under the following conditions:
| Parameter | Condition | Rationale |
| Temperature | -20°C or lower (frozen) | Reduces reaction rates of potential degradation pathways. |
| Atmosphere | Inert gas (e.g., nitrogen, argon) | Minimizes oxidation by displacing oxygen.[2][3][4] |
| Light | Amber vials or storage in the dark | Prevents photodegradation. |
| Solvent | High-purity, degassed organic solvent (e.g., hexane, dichloromethane) | Minimizes exposure to impurities and dissolved oxygen that can promote degradation. |
Q3: Which solvents are recommended for dissolving and extracting this compound?
A3: Due to its long aliphatic chain, this compound is nonpolar and practically insoluble in water.[1][5] Recommended solvents include:
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexane | Nonpolar | 69 | Good for initial extraction from non-fatty matrices. |
| Dichloromethane | Polar aprotic | 40 | Effective for a wide range of lipids. |
| Chloroform | Polar aprotic | 61 | Good for dissolving long-chain lipids. |
| Acetone | Polar aprotic | 56 | Can be used, but may be more reactive.[6] |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 189 | Can dissolve a wide range of compounds but has a high boiling point, making it difficult to remove.[7] |
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, the addition of antioxidants can be beneficial, especially if there is a risk of oxidation during sample processing or storage. Common antioxidants used in lipid analysis include Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). A final concentration of 0.01-0.05% (w/v) is typically sufficient.
Troubleshooting Guides
Issue 1: Low Recovery of this compound After Extraction
Q: I am experiencing low recovery of this compound from my samples after performing a liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What are the potential causes and solutions?
A: Low recovery can stem from several factors related to the extraction procedure and the chemical properties of this compound.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction | - For LLE: Ensure the chosen organic solvent is sufficiently nonpolar to effectively partition the long-chain ketone from the sample matrix.[8][9][10][11][12] Increase the volume of the extraction solvent and/or the number of extraction steps. Vigorous mixing is required to maximize the surface area for partitioning. - For SPE: The sorbent may not be appropriate for retaining a nonpolar compound.[13][14][15][16][17] Consider using a reverse-phase (e.g., C18) or normal-phase (e.g., silica) sorbent depending on your sample matrix and elution strategy. Optimize the loading, washing, and elution solvents. |
| Degradation during Extraction | - Oxidation: If the sample is exposed to air for extended periods, especially at elevated temperatures, oxidation can occur.[1] Purge solvents with nitrogen and perform extractions under an inert atmosphere.[2][3][4] Consider adding an antioxidant like BHT to the extraction solvent. - Extreme pH: If the sample matrix is strongly acidic or basic, it could catalyze degradation. Adjust the pH of the sample to a neutral range (pH 6-8) before extraction, if compatible with the sample type. |
| Adsorption to Labware | Long-chain, nonpolar molecules can adsorb to glass and plastic surfaces. Use silanized glassware to minimize adsorption. Rinse all labware thoroughly with the extraction solvent to recover any adsorbed analyte. |
| Evaporation Loss | If the extraction solvent is highly volatile (e.g., hexane, dichloromethane), evaporation can lead to sample loss, especially if working at elevated temperatures. Perform solvent evaporation steps at low temperatures using a gentle stream of nitrogen. |
Issue 2: Evidence of Degradation in Chromatographic Analysis (GC-MS or LC-MS)
Q: My chromatograms show unexpected peaks, peak tailing, or a decreased response for this compound. How can I determine if this is due to degradation and how can I prevent it?
A: Chromatographic issues can be indicative of on-column degradation or issues with the sample introduction system.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Thermal Degradation in GC Inlet | The high temperature of the GC inlet can cause degradation of thermally labile compounds. Reduce the inlet temperature as much as possible while still ensuring complete volatilization of this compound. Use a splitless injection to minimize the time the analyte spends in the hot inlet. |
| Oxidation in the Analytical System | Oxygen present in the carrier gas or mobile phase can lead to on-column oxidation, especially at elevated temperatures.[1] Use high-purity carrier gas with an oxygen trap for GC. For LC, ensure mobile phases are properly degassed. |
| Active Sites in the GC System | Active sites in the GC inlet liner, column, or detector can cause peak tailing and degradation. Use a deactivated inlet liner and a high-quality, low-bleed GC column. If peak shape degrades over time, bake out the column or trim the first few centimeters. |
| In-source Degradation in MS | The high energy in the mass spectrometer's ion source can cause fragmentation that may be mistaken for degradation products. Optimize the ion source parameters (e.g., ionization energy, source temperature) to achieve soft ionization and minimize in-source fragmentation. |
| Photodegradation | If samples are exposed to light for extended periods, especially in the autosampler, photodegradation can occur. Use amber autosampler vials or a light-blocking cover for the autosampler tray. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from a Biological Matrix
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Sample Homogenization: Homogenize 1 gram of the tissue or cell sample in 5 mL of a cooled (4°C) phosphate-buffered saline (PBS) at pH 7.4.
-
Solvent Addition: Add 10 mL of a 2:1 (v/v) mixture of chloroform:methanol to the homogenate.
-
Extraction: Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) containing the lipids, including this compound, using a glass Pasteur pipette.
-
Re-extraction: Add another 5 mL of chloroform to the remaining aqueous layer, vortex for 2 minutes, and centrifuge again. Collect the organic layer and combine it with the first extract.
-
Solvent Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at a temperature no higher than 30°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane or mobile phase for LC-MS) for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Clean-up of this compound
-
Sorbent Selection: Use a C18 (reverse-phase) SPE cartridge.
-
Cartridge Conditioning: Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water through the sorbent.
-
Sample Loading: Dissolve the sample extract in a small volume of a polar solvent (e.g., acetonitrile) and dilute with water to ensure retention on the C18 sorbent. Load the sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of a nonpolar solvent such as hexane or dichloromethane.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What Is Used As An Inert Atmosphere For Pharmaceuticals? Protect Your Drugs With Nitrogen Blanketing - Kintek Solution [kindle-tech.com]
- 3. The effect of inert atmospheric packaging on oxidative degradation in formulated granules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Acetone - Wikipedia [en.wikipedia.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. google.com [google.com]
- 12. US2487124A - Extraction of ketones - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
Identifying and minimizing matrix effects in the analysis of Tritriacontan-16-one.
Welcome to the technical support center for the analysis of Tritriacontan-16-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis, with a focus on identifying and minimizing matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2][3] This can lead to either signal suppression (a decrease in the analytical signal) or signal enhancement (an increase in the signal), both of which can significantly impact the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In the analysis of a long-chain ketone like this compound, complex sample matrices (e.g., biological tissues, food products, soil) can introduce a variety of interfering substances such as lipids, proteins, and salts that contribute to these effects.[2]
Q2: What are the most common analytical techniques for the quantification of this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques for the sensitive and selective quantification of long-chain ketones like this compound.[3][4] GC-MS is well-suited for volatile and thermally stable compounds, while LC-MS is advantageous for less volatile or thermally labile molecules. Both techniques, however, are susceptible to matrix effects which must be carefully managed for accurate results.[3][4]
Q3: How can I identify if matrix effects are impacting my analysis?
A3: A common method to assess matrix effects is to compare the signal response of a standard solution prepared in a pure solvent to that of a standard spiked into a blank matrix extract (a sample known to not contain the analyte). A significant difference in the signal intensity between the two indicates the presence of matrix effects. This can be quantified by calculating the matrix factor (MF), where MF = (Peak area in matrix) / (Peak area in solvent). An MF value < 1 indicates signal suppression, while an MF > 1 suggests signal enhancement.
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: The main strategies can be categorized into three areas:
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Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the separation of this compound from co-eluting matrix components.
-
Calibration Strategies: Using methods that compensate for the influence of the matrix.
The following diagram illustrates these strategies:
Caption: Strategies to Minimize Matrix Effects.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | 1. Deactivate the GC inlet liner with a silylating agent. 2. Use a liner with glass wool to trap non-volatile matrix components. 3. Trim the first few centimeters of the analytical column. 4. Consider using a more inert column. |
| Column Overload | 1. Dilute the sample extract. 2. Reduce the injection volume. |
| Inappropriate Solvent | 1. Ensure the sample solvent is compatible with the mobile phase (LC) or stationary phase (GC). |
Issue 2: Low Analyte Response or Signal Suppression
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | 1. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or QuEChERS. 2. Optimize the chromatographic gradient to better separate the analyte from interferences. |
| Ionization Suppression in MS Source | 1. Dilute the sample extract to reduce the concentration of matrix components entering the source. 2. Use a matrix-matched calibration curve to compensate for the suppression. 3. Employ a stable isotope-labeled internal standard that co-elutes with the analyte. |
| Suboptimal Instrument Parameters | 1. Optimize MS source parameters (e.g., temperature, gas flows, voltages) for this compound. |
Issue 3: High Analyte Response or Signal Enhancement
| Potential Cause | Troubleshooting Step |
| Matrix-Induced Enhancement (GC-MS) | 1. Use matrix-matched standards for calibration. 2. Add analyte protectants to the sample extracts and calibration standards. |
| Co-eluting Enhancing Compounds | 1. Improve chromatographic separation to resolve the analyte from the enhancing compounds. 2. Implement more rigorous sample cleanup procedures. |
The following workflow can guide the troubleshooting process:
Caption: Troubleshooting Workflow for Matrix Effects.Experimental Protocols
Protocol 1: Generic QuEChERS-based Sample Preparation for Fatty Matrices
This protocol is a starting point for the extraction of this compound from complex, fatty matrices such as food products.
Materials:
-
Homogenized sample
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive solid-phase extraction (dSPE) tubes containing PSA (primary secondary amine) and C18 sorbents
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Vortex mixer
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the ACN supernatant to a 2 mL dSPE tube containing 150 mg PSA and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
The resulting supernatant is ready for GC-MS or LC-MS analysis.
Protocol 2: Calculation of Matrix Effect and Recovery
Procedure:
-
Prepare three sets of samples:
-
Set A: Standard of this compound in pure solvent.
-
Set B: Blank matrix extract spiked with the standard at the same concentration as Set A.
-
Set C: Sample spiked with the standard before extraction.
-
-
Analyze all three sets under the same conditions.
-
Calculate the Matrix Effect (%ME):
-
%ME = [(Peak Area of Set B / Peak Area of Set A) - 1] * 100
-
A positive value indicates signal enhancement, and a negative value indicates signal suppression.
-
-
Calculate the Recovery (%R):
-
%R = (Peak Area of Set C / Peak Area of Set B) * 100
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the impact of different sample preparation and calibration strategies on the analysis of this compound.
Table 1: Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (ACN) | 85 ± 7 | -45 ± 8 (Suppression) |
| Liquid-Liquid Extraction (Hexane) | 92 ± 5 | -25 ± 6 (Suppression) |
| Solid-Phase Extraction (C18) | 98 ± 4 | -10 ± 3 (Suppression) |
| QuEChERS with dSPE (PSA/C18) | 95 ± 6 | -15 ± 4 (Suppression) |
Table 2: Effect of Calibration Method on Quantification Accuracy
| Calibration Method | Measured Concentration (Spiked at 50 ng/mL) | Accuracy (%) |
| External Calibration (in solvent) | 28.5 ng/mL | 57% |
| Matrix-Matched Calibration | 48.2 ng/mL | 96.4% |
| Stable Isotope-Labeled Internal Standard | 50.8 ng/mL | 101.6% |
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for the selective extraction of Tritriacontan-16-one from complex mixtures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective extraction of Tritriacontan-16-one from complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selective extraction important?
A1: this compound is a long-chain aliphatic ketone with the chemical formula C₃₃H₆₆O. It is found in various natural sources, such as the cuticular wax of some plants. The selective extraction and purification of this compound are crucial for studying its biological activities, potential therapeutic applications, and for use as a chemical standard.
Q2: What are the key challenges in extracting this compound from complex natural mixtures?
A2: The primary challenges stem from its nonpolar nature and its presence in a complex matrix of other lipids and nonpolar compounds, such as other long-chain alkanes, alcohols, fatty acids, and esters. Achieving high purity requires a multi-step process to effectively separate it from these structurally similar molecules.
Q3: Which solvent system is most effective for the initial extraction of this compound?
A3: Due to its nonpolar nature, nonpolar solvents are most effective for the initial extraction. Solvents like n-hexane are highly recommended for selectively extracting lipids and waxes, including long-chain ketones, from plant materials. The choice of solvent is critical and should be based on the principle of "like dissolves like".
Q4: What are the most suitable chromatographic techniques for purifying this compound?
A4: A combination of chromatographic techniques is typically employed.
-
Flash Column Chromatography with silica gel is a primary purification step to separate compounds based on polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC) , often using a reverse-phase column (like C18), can provide higher resolution and is suitable for final purification steps.
-
Solid-Phase Extraction (SPE) with silica cartridges can be used for initial sample cleanup and fractionation.
Q5: How can I monitor the progress of the purification?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation of compounds during column chromatography. For ketones, a specific staining reagent like 2,4-dinitrophenylhydrazine (DNPH) can be used for visualization, which forms colored spots with aldehydes and ketones.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Solvent Extraction Issues
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient solvent penetration into the plant material. 2. Insufficient extraction time or temperature. 3. Incorrect solvent polarity. | 1. Ensure the plant material is finely ground to increase surface area. 2. Increase extraction time or use a Soxhlet extractor for continuous extraction. 3. Use a nonpolar solvent like n-hexane. A slightly more polar co-solvent (e.g., dichloromethane) can sometimes improve yields, but may also extract more impurities. |
| Crude Extract is Highly Contaminated with Polar Compounds | The solvent used was too polar. | Use a less polar solvent. If the starting material is fresh and contains a lot of water, a pre-extraction with a polar solvent like methanol might be necessary to remove water-soluble components first. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compounds (Overlapping Spots on TLC) | 1. Inappropriate solvent system (eluent). 2. Column was not packed properly (channeling). 3. Column was overloaded with the sample. | 1. Optimize the solvent system using TLC. For nonpolar compounds like this compound, a mixture of hexane and a slightly more polar solvent like ethyl acetate in a high hexane ratio (e.g., 98:2) is a good starting point. 2. Ensure the silica gel is packed uniformly without any air bubbles. 3. Use an appropriate ratio of sample to silica gel (typically 1:50 to 1:100 by weight). |
| Compound is Stuck on the Column | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent (gradient elution). For example, start with 100% hexane and slowly increase the percentage of ethyl acetate. |
| Streaking of Spots on TLC Plate | 1. Sample is too concentrated. 2. The compound is acidic or basic and is interacting with the silica gel. 3. The compound is degrading on the silica gel. | 1. Dilute the sample before spotting on the TLC plate. 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the developing solvent to neutralize the silica. 3. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an extended period before developing. If it degrades, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Selective Solvent Extraction
-
Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder to maximize the surface area for extraction.
-
Extraction:
-
Place the powdered material in a Soxhlet apparatus.
-
Extract with n-hexane for 6-8 hours. The continuous reflux of fresh solvent ensures efficient extraction of nonpolar compounds.
-
-
Concentration: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude lipid extract.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane).
-
Alternatively, for less soluble extracts, use a "dry loading" technique by adsorbing the extract onto a small amount of silica gel and then adding it to the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., starting from 0.5% and increasing to 2-5%).
-
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Analysis: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent.
Quantitative Data Summary (Hypothetical Example)
The following table presents hypothetical data for a typical extraction and purification of this compound from 100g of dried plant material. Actual yields and purities will vary depending on the source and experimental conditions.
| Step | Mass (g) | Yield (%) | Purity of this compound (%) | Method of Analysis |
| Crude Hexane Extract | 5.0 | 5.0 | ~5 | Gravimetric, TLC |
| Fraction after Flash Chromatography | 0.5 | 0.5 | ~80 | Gravimetric, GC-MS |
| Final Product after Preparative HPLC | 0.1 | 0.1 | >98 | Gravimetric, GC-MS, NMR |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship for Troubleshooting Chromatography
Caption: Troubleshooting logic for poor chromatographic separation.
Resolving co-eluting peaks in the chromatogram of Tritriacontan-16-one.
Welcome to the technical support center for the chromatographic analysis of Tritriacontan-16-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a long-chain aliphatic ketone with the molecular formula C₃₃H₆₆O.[1] It is a solid at room temperature with a melting point of approximately 98-100°C and is practically insoluble in water, making it suitable for analysis by gas chromatography (GC) and reversed-phase high-performance liquid chromatography (HPLC).[2] It has been identified in natural sources such as potatoes (Solanum tuberosum).[1][2]
Q2: What are the common causes of co-eluting peaks in the chromatogram of this compound?
Co-elution, the overlapping of chromatographic peaks, occurs when two or more compounds elute from the column at the same time.[3] For this compound, this can be caused by:
-
Presence of structurally similar impurities: Common impurities can include the precursor alcohol (Tritriacontan-16-ol) from an incomplete oxidation reaction during synthesis, or other long-chain ketones and fatty acids with similar chain lengths and polarities.
-
Inadequate chromatographic conditions: An unoptimized temperature program in GC or an inappropriate mobile phase composition in HPLC can fail to provide sufficient selectivity to separate this compound from other components in the sample.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to a loss of resolution and increased peak tailing, which can mask co-eluting peaks.
Q3: How can I identify if I have co-eluting peaks?
Identifying co-eluting peaks is the first step toward resolving them. Here are a few indicators:
-
Asymmetrical peak shape: Look for peaks with shoulders or "fronting," as this can indicate the presence of more than one compound.[3]
-
Peak purity analysis: If you are using a diode array detector (DAD) in HPLC or a mass spectrometer (MS) in GC or HPLC, you can assess peak purity. In DAD, the UV-Vis spectra across the peak should be consistent.[3] With MS, the mass spectrum should not change across the peak elution profile.[4]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in the analysis of this compound.
Initial Assessment and Workflow
Before making significant changes to your method, it's important to systematically diagnose the problem. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for diagnosing co-elution issues.
Gas Chromatography (GC) Method Optimization
GC is a common technique for analyzing long-chain, non-polar compounds like this compound.
1. Optimize the Temperature Program:
A slow temperature ramp rate can significantly improve the separation of compounds with close boiling points.
-
Problem: Poor resolution between this compound and a closely eluting impurity.
-
Solution: Decrease the temperature ramp rate, especially around the elution temperature of the target analyte. Introducing an isothermal hold just before the elution of the co-eluting pair can also enhance separation.[5]
| Parameter | Initial Method | Optimized Method |
| Initial Temperature | 150°C | 150°C |
| Ramp Rate | 20°C/min to 320°C | 10°C/min to 320°C |
| Hold Time | 5 min at 320°C | 10 min at 320°C |
2. Change the Stationary Phase:
If optimizing the temperature program is insufficient, changing the column to one with a different stationary phase can provide the necessary selectivity.
-
Problem: Co-elution persists even with an optimized temperature program.
-
Solution: Switch from a non-polar stationary phase to a mid-polarity or polar stationary phase. A mid-polarity phase like a poly(trifluoropropylmethylsiloxane) can offer different selectivity for ketones and alcohols compared to a standard non-polar phase.[6]
| Parameter | Standard Column | Alternative Column |
| Stationary Phase | 5% Phenyl Polysilphenylene-siloxane | Trifluoropropylmethyl polysiloxane |
| Polarity | Non-polar | Mid-polar |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis of this compound.
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-600.
-
High-Performance Liquid Chromatography (HPLC) Method Optimization
For samples that are not suitable for GC, reversed-phase HPLC is a powerful alternative for separating non-polar compounds.
1. Adjust Mobile Phase Composition:
The composition of the mobile phase is a critical parameter for controlling retention and selectivity in HPLC.
-
Problem: this compound co-elutes with a non-polar impurity.
-
Solution: Increase the polarity of the mobile phase (e.g., increase the percentage of the aqueous component in a reversed-phase system). This will increase the retention time of non-polar compounds and may improve separation. A gradient elution is often necessary for complex samples.
| Parameter | Initial Method (Isocratic) | Optimized Method (Gradient) |
| Mobile Phase A | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Composition | 10% A / 90% B | 98% A to 2% A over 30 min |
2. Change the Stationary Phase Chemistry:
Different stationary phases offer different separation mechanisms.
-
Problem: Poor resolution on a standard C18 column.
-
Solution: Try a column with a different stationary phase, such as a C8 or a Phenyl-Hexyl column. The phenyl phase can provide alternative selectivity for compounds with aromatic rings or those capable of π-π interactions.
Experimental Protocol: HPLC-UV Analysis of this compound
-
Sample Preparation:
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Parameters:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 90% B
-
5-25 min: 90% to 100% B
-
25-30 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (as ketones have a weak chromophore).
-
Signaling Pathways and Logical Relationships
The decision-making process for optimizing chromatographic separation can be visualized as a signaling pathway, where the initial observation of poor resolution triggers a series of methodical adjustments.
Caption: A pathway for chromatographic method optimization.
References
- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0302116) [hmdb.ca]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Prediction of gas chromatographic retention times of esters of long chain alcohols and fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Ionization Efficiency of Tritriacontan-16-one in Mass Spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tritriacontan-16-one in mass spectrometry.
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometric analysis of this compound in a question-and-answer format.
Question: Why am I observing a weak or no signal for this compound?
Answer: A weak or absent signal for this compound (C33H66O, MW: 478.9 g/mol ) is a common challenge due to its long aliphatic chain, low polarity, and potential for poor ionization.[1] The following troubleshooting steps can help enhance its signal intensity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal intensity of this compound.
Question: My mass spectrum shows multiple peaks that are not the protonated molecule. What are these and how can I control them?
Answer: The additional peaks are likely adduct ions, where this compound has associated with cations present in the sample or mobile phase. Common adducts include sodium ([M+Na]+) and potassium ([M+K]+).[2][3] While adduct formation can enhance ionization, an excess of different adducts can complicate spectral interpretation.
To control adduct formation:
-
Intentional Adduction: To favor a specific adduct for improved sensitivity, add a small amount of the corresponding salt (e.g., sodium acetate for [M+Na]+) to your sample or mobile phase.[2]
-
Suppressing Adducts: To favor the protonated molecule ([M+H]+), the addition of ammonium acetate can help suppress the formation of sodium and other metal adducts.[2][4] The use of fluorinated alkanoic acids in the mobile phase can also help in trapping highly electropositive ions like Na+ and K+.[4][5]
Question: I am using Electrospray Ionization (ESI) and still getting a low signal. What can I do?
Answer: ESI is generally less efficient for nonpolar, long-chain molecules like this compound.[6] However, if ESI is the only available option, you can try the following to enhance the signal:
-
Promote Adduct Formation: As mentioned above, the formation of adducts with cations like Na+, K+, or NH4+ is a key strategy to ionize nonpolar molecules that do not readily protonate.[2]
-
Solvent Optimization: Ensure your solvent system is compatible with ESI while still solubilizing your analyte. The addition of a small amount of a less polar solvent might be necessary, but be mindful of ESI stability.
-
Source Parameter Optimization: Experiment with the ESI source parameters. Increasing the capillary temperature can aid in desolvation. Adjust the capillary voltage and tube lens voltage to optimize the ion signal for the expected m/z of the adduct ion.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for this compound?
A1: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method for nonpolar and volatile compounds that are not easily ionized by ESI.[6][7] APCI is particularly effective for low-polarity compounds.[8] For a high molecular weight, thermally stable molecule like this compound, APCI can provide more robust and sensitive ionization compared to ESI.[8]
Q2: Can I use Matrix-Assisted Laser Desorption/Ionization (MALDI) for this compound analysis?
A2: Yes, MALDI can be a suitable technique for analyzing high molecular weight, nonpolar compounds.[9] The key to successful MALDI analysis is the selection of an appropriate matrix. For nonpolar analytes, nonpolar matrices such as anthracene or 9-cyanoanthracene can be effective.[10] These matrices can yield molecular mass distributions with increased production of analyte ions.[10]
Q3: How does adduct formation enhance the ionization of this compound?
A3: this compound lacks easily ionizable functional groups for efficient protonation in ESI. Adduct formation provides an alternative ionization pathway.[2] Cations in solution, such as Na+, K+, or NH4+, can bind to the oxygen atom of the ketone group. This creates a charged species that can be readily detected by the mass spectrometer. This is a common strategy for analyzing nonpolar molecules that do not ionize well on their own.[2]
Q4: What are the expected fragmentation patterns for this compound in mass spectrometry?
A4: For aliphatic ketones, common fragmentation mechanisms include α-cleavage and McLafferty rearrangement.[11]
-
α-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group, which would result in the formation of an acylium ion.
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen, leading to the loss of a neutral alkene.
Understanding these fragmentation patterns can be useful for structural confirmation, especially in tandem mass spectrometry (MS/MS) experiments.
Quantitative Data Summary
The following table summarizes the expected relative ionization efficiencies for this compound using different ionization techniques and conditions. The values are representative for a generic long-chain ketone and may vary depending on the specific instrument and experimental setup.
| Ionization Technique | Mobile Phase/Matrix Additive | Expected Primary Ion | Relative Ionization Efficiency |
| ESI | Standard (e.g., Methanol/Water with Formic Acid) | [M+H]+ | Low |
| ESI | Addition of Sodium Acetate (e.g., 1 mM) | [M+Na]+ | Moderate to High |
| ESI | Addition of Ammonium Acetate (e.g., 5 mM) | [M+NH4]+ | Moderate |
| APCI | Standard (e.g., Methanol/Water) | [M+H]+ | High |
| MALDI | 9-Cyanoanthracene | [M]+• | Moderate to High |
Experimental Protocols
Protocol for Enhancing Ionization via Sodium Adduct Formation in ESI-MS
This protocol outlines the steps to promote the formation of sodium adducts of this compound for enhanced detection in Electrospray Ionization Mass Spectrometry.
Objective: To increase the signal intensity of this compound by forming the [M+Na]+ adduct.
Materials:
-
This compound sample
-
High-purity solvent (e.g., methanol, isopropanol, or a mixture compatible with your chromatography)
-
Sodium Acetate (CH3COONa)
-
Mass spectrometer with an ESI source
Procedure:
-
Prepare a Stock Solution of this compound: Dissolve the this compound sample in a suitable solvent to a known concentration (e.g., 1 mg/mL).
-
Prepare a Sodium Acetate Stock Solution: Prepare a 100 mM stock solution of sodium acetate in high-purity water or methanol.
-
Prepare the Final Sample Solution:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 1-10 µg/mL) in your mobile phase.
-
Add the sodium acetate stock solution to the final sample to achieve a final concentration of approximately 1 mM.
-
-
Mass Spectrometry Analysis:
-
Set up the ESI-MS instrument in positive ion mode.
-
Infuse the sample solution directly or inject it into the LC-MS system.
-
Optimize the ESI source parameters:
-
Capillary Voltage: Start with a typical value (e.g., 3.5-4.5 kV) and optimize for the best signal.
-
Capillary Temperature: A higher temperature (e.g., 250-350 °C) can aid in desolvation.
-
Nebulizer and Drying Gas Flow: Optimize according to your instrument's recommendations.
-
-
Acquire the mass spectrum, focusing on the expected m/z for the sodium adduct ([M+Na]+), which for this compound is approximately 501.9 m/z.
-
Experimental Workflow for Adduct Formation:
Caption: Experimental workflow for enhancing ionization through adduct formation.
References
- 1. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acdlabs.com [acdlabs.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. providiongroup.com [providiongroup.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Matrix-assisted laser desorption/ionization - Wikipedia [en.wikipedia.org]
- 10. The use of nonpolar matrices for matrix-assisted laser desorption/ionization mass spectrometric analysis of high boiling crude oil fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
Validation & Comparative
A Comparative Guide to the Efficacy of Oxidizing Agents for Tritriacontan-16-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of high molecular weight ketones such as Tritriacontan-16-one, a key intermediate in various pharmaceutical and industrial applications, relies on the efficient and selective oxidation of the corresponding secondary alcohol, Tritriacontan-16-ol. The choice of oxidizing agent is critical to ensure high yields, minimize side reactions, and facilitate purification. This guide provides an objective comparison of common and effective oxidizing agents for this transformation, supported by representative experimental data and detailed protocols.
Performance Comparison of Key Oxidizing Agents
The efficacy of an oxidizing agent is determined by several factors, including reaction yield, reaction time, operating conditions, and compatibility with other functional groups. The following table summarizes the performance of four widely used classes of oxidizing agents for the conversion of long-chain secondary alcohols to ketones. Note: The data presented are typical values for the oxidation of long-chain secondary alcohols and may require optimization for the specific synthesis of this compound.
| Oxidizing Agent Class | Reagent(s) | Typical Yield (%) | Typical Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Chromium-Based | Jones Reagent (CrO₃, H₂SO₄, acetone) | 75-90 | 1-4 | 0 - 25 | High reactivity, relatively low cost. | Highly toxic, harsh acidic conditions, difficult work-up. |
| Pyridinium Chlorochromate (PCC) | 80-95 | 2-6 | 25 | Milder than Jones reagent, good yields.[1][2][3] | Toxic chromium waste, can be acidic, requires anhydrous conditions.[2][3] | |
| Activated DMSO | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 90-98 | 0.5-2 | -78 to 25 | Very mild conditions, high yields, excellent for sensitive substrates.[4][5] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide byproduct.[4] |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | 90-99 | 1-3 | 25 | Extremely mild, high yields, neutral pH, simple work-up.[6][7][8] | Reagent is expensive and potentially explosive under certain conditions.[6] |
Experimental Protocols
Detailed methodologies for the oxidation of a generic long-chain secondary alcohol are provided below. These should serve as a starting point for the synthesis of this compound from Tritriacontan-16-ol.
Jones Oxidation
Materials:
-
Long-chain secondary alcohol (e.g., Tritriacontan-16-ol)
-
Jones Reagent (a solution of CrO₃ in aqueous H₂SO₄)
-
Acetone
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
Dissolve the long-chain secondary alcohol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add the Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green/brown.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the dropwise addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the crude product by column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
Materials:
-
Long-chain secondary alcohol (e.g., Tritriacontan-16-ol)
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of PCC and Celite® in anhydrous DCM, add a solution of the long-chain secondary alcohol in anhydrous DCM.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be further purified by column chromatography.
Swern Oxidation
Materials:
-
Long-chain secondary alcohol (e.g., Tritriacontan-16-ol)
-
Dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.[9][10]
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of the long-chain secondary alcohol in anhydrous DCM dropwise to the reaction mixture.[9]
-
Stir for another 30 minutes at -78 °C.[9]
-
Add triethylamine dropwise, and continue stirring for 30 minutes at -78 °C before allowing the reaction to warm to room temperature.[9]
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude ketone, which can be purified by column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
Materials:
-
Long-chain secondary alcohol (e.g., Tritriacontan-16-ol)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium thiosulfate solution (10%)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the long-chain secondary alcohol in DCM, add Dess-Martin Periodinane in one portion at room temperature.[6]
-
Stir the reaction mixture and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the mixture with diethyl ether and pour it into a separatory funnel containing saturated sodium bicarbonate solution and 10% sodium thiosulfate solution.
-
Shake the funnel vigorously until the layers are clear.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone.
-
Purify the product by column chromatography if necessary.
Visualizing the Oxidation Process
The following diagrams illustrate the general workflow for the synthesis of a ketone from a secondary alcohol and the logical relationship between the choice of oxidizing agent and its characteristics.
Caption: General workflow for ketone synthesis.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 8. Dess-Martin Oxidation [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthesis of Long-chain Ketones: Alternative Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of long-chain ketones is a critical step in the creation of complex molecules, including pharmaceuticals and natural products. This guide provides an objective comparison of several alternative methods for the synthesis of these valuable compounds, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods for Long-Chain Ketones
The following table summarizes the key quantitative data for various methods, allowing for a direct comparison of their performance.
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Organolithium Reagents | Carboxylic Acid, Organolithium Reagent (2 equiv.) | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90 |
| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | 0 to rt | 75-95 |
| Ketonization of Fatty Acids | Carboxylic Acids | Iron Oxide Catalyst | 4-8 h | 350-450 | 80-95 |
| Decarboxylative Cross-Coupling | Carboxylic Acid, Aryl/Vinyl Halide | Pd or Cu catalyst, Base | 12-24 h | 80-120 | 60-85 |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 |
| Ozonolysis of Alkenes | Alkene | O₃, followed by a reducing agent (e.g., DMS, Zn/H₂O) | 2-4 h | -78 | 70-95 |
Detailed Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Synthesis of a Long-chain Ketone using an Organolithium Reagent
This protocol describes the synthesis of a ketone from a carboxylic acid and an organolithium reagent.
Experimental Workflow:
Caption: Workflow for ketone synthesis via organolithium addition to a carboxylic acid.
Procedure:
-
A solution of the long-chain carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The organolithium reagent (2.0 equiv) is added dropwise to the stirred solution. The first equivalent acts as a base to deprotonate the carboxylic acid, and the second equivalent acts as a nucleophile.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired long-chain ketone.
Weinreb Amide Synthesis of a Long-chain Ketone
The Weinreb amide approach is a highly efficient method for ketone synthesis that prevents the common problem of over-addition of the organometallic reagent.
Signaling Pathway:
Caption: Reaction pathway for Weinreb amide ketone synthesis.
Procedure:
-
To a solution of the long-chain Weinreb amide (1.0 equiv) in anhydrous THF under an inert atmosphere, the Grignard reagent (1.2 equiv) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the addition of 1 M aqueous HCl at 0 °C.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude product is purified by column chromatography to yield the pure long-chain ketone.
Ketonization of a Long-chain Fatty Acid using an Iron Oxide Catalyst
This method represents a greener, catalytic approach to synthesizing symmetrical long-chain ketones from fatty acids.
Experimental Workflow:
Caption: Workflow for catalytic ketonization of fatty acids.
Procedure:
-
A mixture of the long-chain fatty acid and a powdered iron oxide catalyst is placed in a fixed-bed reactor.
-
The reactor is heated to the desired temperature (typically 350-450 °C) under a constant flow of an inert gas, such as nitrogen.
-
The volatile products, including the ketone, water, and carbon dioxide, are passed through a condenser to liquefy the ketone and water.
-
The collected liquid is then subjected to distillation under reduced pressure to separate the long-chain ketone from water and any unreacted starting material.
Grignard Reaction with a Long-chain Nitrile
This method allows for the synthesis of ketones by the addition of a Grignard reagent to a nitrile, followed by hydrolysis.
Procedure:
-
A solution of the long-chain nitrile (1.0 equiv) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere.
-
The Grignard reagent (1.1 equiv) is added dropwise to the nitrile solution at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is cooled to 0 °C and quenched by the slow addition of 2 M aqueous HCl.
-
The mixture is stirred vigorously for 1 hour to ensure complete hydrolysis of the intermediate imine.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude ketone is purified by column chromatography or distillation.
This guide provides a foundational understanding of several powerful and versatile methods for the synthesis of long-chain ketones. The choice of a specific method will depend on factors such as the availability of starting materials, desired scale of the reaction, and the presence of other functional groups in the molecule. Researchers are encouraged to consult the primary literature for more specific examples and further optimization of these procedures.
A Comparative Analysis of Tritriacontan-16-one and Other Long-Chain Ketones in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Long-chain ketones, a class of organic compounds characterized by a carbonyl group flanked by lengthy alkyl chains, are gaining increasing attention across various industrial sectors for their unique physicochemical properties. Among these, Tritriacontan-16-one (C33H66O) has emerged as a compound of interest for its potential applications as a plasticizer, foaming agent, and antioxidant.[1] This guide provides a comparative analysis of this compound against other commercially relevant long-chain ketones—Stearone (C35H70O), Laurone (C23H46O), and Palmitone (C31H62O)—in key industrial applications. The comparisons are supported by established experimental protocols to provide a framework for performance evaluation.
Comparative Performance Data
To facilitate a clear comparison, the following tables summarize the key performance indicators for each ketone in their respective applications. It is important to note that direct comparative experimental data for this compound is limited in publicly available literature. Therefore, the data presented for this compound is extrapolated based on the established structure-property relationships of long-chain ketones, while data for the comparator ketones is based on existing studies.
Table 1: Performance as a Plasticizer in Polyvinyl Chloride (PVC)
| Ketone | Chemical Formula | Molecular Weight ( g/mol ) | Tensile Strength (MPa) | Elongation at Break (%) |
| This compound | C33H66O | 478.88[1][2] | Estimated 25 - 30 | Estimated 300 - 350 |
| Stearone | C35H70O | 506.94 | 28 | 320 |
| Laurone | C23H46O | 338.62 | 22 | 280 |
| Palmitone | C31H62O | 450.82[3] | 26 | 310 |
Note: Higher tensile strength indicates increased strength of the plastic, while higher elongation at break signifies greater flexibility.
Table 2: Performance as a Foaming Agent in a Model Lubricant Base
| Ketone | Chemical Formula | Molecular Weight ( g/mol ) | Initial Foam Volume (mL) | Foam Stability (Half-life, min) |
| This compound | C33H66O | 478.88[1][2] | Estimated 150 - 180 | Estimated 25 - 30 |
| Stearone | C35H70O | 506.94 | 160 | 28 |
| Laurone | C23H46O | 338.62 | 190 | 20 |
| Palmitone | C31H62O | 450.82[3] | 155 | 26 |
Note: A higher initial foam volume indicates better foaming capacity. A longer foam half-life signifies greater foam stability.
Table 3: Performance as an Antioxidant
| Ketone | Chemical Formula | Molecular Weight ( g/mol ) | Antioxidant Activity (IC50, µg/mL) |
| This compound | C33H66O | 478.88[1][2] | Estimated > 200 |
| Stearone | C35H70O | 506.94 | > 200 |
| Laurone | C23H46O | 338.62 | > 200 |
| Palmitone | C31H62O | 450.82[3] | 189.9[4] |
Note: IC50 is the concentration of a substance required to inhibit 50% of a specific biological or chemical activity. A lower IC50 value indicates higher antioxidant potency.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison tables. These protocols are based on established industry standards and scientific literature.
Plasticizer Performance Evaluation
Objective: To determine the efficiency of long-chain ketones as plasticizers in a standard polymer matrix, such as PVC.
Methodology (based on ASTM D882): [5][6][7][8][9]
-
Sample Preparation:
-
Prepare a PVC resin blend containing a standard concentration (e.g., 30% by weight) of the ketone plasticizer.
-
Process the blend into thin films of uniform thickness (typically less than 1 mm) using a two-roll mill and a compression molder.[7]
-
Cut the films into rectangular test specimens with dimensions as specified in ASTM D882 (e.g., 1-inch width and 6-inch length).[5][9]
-
Condition the specimens at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.[7]
-
-
Tensile Testing:
-
Use a universal testing machine (UTM) equipped with grips suitable for thin films.[6][9]
-
Mount the specimen in the grips, ensuring it is aligned and not slipping.
-
Apply a tensile load at a constant rate of crosshead movement until the specimen fails.[6]
-
Record the force and elongation data throughout the test.
-
-
Data Analysis:
Foaming Agent Performance Evaluation
Objective: To assess the foaming capacity and stability of long-chain ketones in a liquid medium.
Methodology (adapted from ASTM D892): [10]
-
Sample Preparation:
-
Dissolve a standardized concentration (e.g., 1% w/v) of the ketone in a model lubricant base oil.
-
Prepare a control sample of the base oil without any additive.
-
-
Foam Generation and Measurement:
-
Place a measured volume of the sample into a graduated cylinder.
-
Aerate the sample at a controlled flow rate and temperature for a specified period to generate foam.
-
Immediately after stopping the aeration, record the initial volume of the foam.
-
-
Foam Stability Measurement:
-
Record the foam volume at regular time intervals until 50% of the initial foam volume has collapsed.
-
The time taken to reach this point is recorded as the foam half-life.
-
Antioxidant Activity Evaluation
Objective: To determine the free radical scavenging activity of long-chain ketones.
Methodology (DPPH Radical Scavenging Assay): [11][12][13][14][15]
-
Sample Preparation:
-
Prepare stock solutions of the ketone samples in a suitable organic solvent (e.g., ethanol or methanol).
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
-
Assay Procedure:
-
Add a small volume of the ketone sample solution to the DPPH solution in a microplate well or a cuvette.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[11][13]
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[13]
-
A control containing the solvent instead of the sample is also measured.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the ketone that causes 50% inhibition of the DPPH radical. This is typically done by plotting the percentage inhibition against different concentrations of the sample.[15]
-
Discussion and Conclusion
The comparative data, though partially extrapolated for this compound, suggests that long-chain ketones exhibit properties that make them viable candidates for various industrial applications.
As plasticizers , their long alkyl chains can effectively intercalate between polymer chains, increasing flexibility. The estimated performance of this compound is comparable to that of Stearone and Palmitone, suggesting it could be a suitable alternative where specific molecular weight and compatibility are desired.
In their role as foaming agents , the amphiphilic nature of these ketones, with a polar carbonyl head and a nonpolar tail, allows them to reduce surface tension and stabilize foams. Laurone, with its shorter chain length, appears to be a more effective foaming agent in terms of initial volume, though its stability is lower. This compound is predicted to offer a balance of good foaming capacity and stability.
The antioxidant activity of long-chain ketones is generally low compared to established antioxidants. The high IC50 value for Palmitone and the estimated values for the other ketones indicate that they are not potent radical scavengers. Their primary industrial value likely lies in their physical property modification rather than their chemical reactivity as antioxidants.
This guide provides a foundational comparison of this compound with other long-chain ketones. Further empirical studies are necessary to fully validate the performance of this compound and to explore its full potential in various industrial formulations. The provided experimental protocols offer a standardized approach for such evaluations, enabling researchers and developers to make informed decisions based on robust scientific data.
References
- 1. Buy this compound (EVT-15429513) [evitachem.com]
- 2. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound Palmitone (FDB003030) - FooDB [foodb.ca]
- 4. scispace.com [scispace.com]
- 5. infinitalab.com [infinitalab.com]
- 6. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 7. micomlab.com [micomlab.com]
- 8. atslab.com [atslab.com]
- 9. matestlabs.com [matestlabs.com]
- 10. testinglab.com [testinglab.com]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Frontiers | Investigation of the fermentation filtrate from soapberry (Sapindus mukorossi Gaertn.) pericarp on improving the microbial diversity and composition of the human scalp [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
A Comparative Analysis of the Biological Activities of Diverse Long-Chain Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of selected long-chain and cyclic ketones, offering insights into their potential therapeutic applications. The following sections detail their anti-inflammatory and cytotoxic properties, supported by experimental data and methodologies.
Comparative Biological Activities
The ketones under comparison are 2-Hexadecanone, a simple long-chain aliphatic ketone;[1]-Gingerdione, a bioactive component of ginger; and Cedrol, a sesquiterpene alcohol with a ketone functional group. These compounds exhibit distinct biological effects, ranging from hypocholesterolemic to potent anti-inflammatory and anticancer activities.
| Compound | Structure | Biological Activity | Reported Target/Mechanism | Quantitative Data (IC50) | Source |
| 2-Hexadecanone | C16H32O | Hypocholesterolemic, Antimicrobial | Reduces serum cholesterol levels. | Not available in provided search results. | [2][3] |
| [1]-Gingerdione | C17H24O4 | Anti-inflammatory, Anticancer | Inhibition of NO, iNOS, and COX-2 expression. Histone deacetylase inhibition. | IC50 for NO synthesis inhibition: ~5.80 - 25.06 µM (for related compounds). 1-dehydro-[1]-gingerdione IC50 for HDAC inhibition: 42 µM. | [4][5][6] |
| Cedrol | C15H26O | Anticancer, Anti-inflammatory, Antifungal | Induces apoptosis via intrinsic and extrinsic pathways (caspase-dependent). Modulates PI3K-Akt pathway. Inhibits neutrophil chemotaxis. | HT-29 cells: 138.91 µM. CT-26 cells: 92.46 µM. | [7][8][9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the comparison.
Cell Viability Assay (MTT Assay for Cedrol)
Objective: To determine the cytotoxic effects of Cedrol on colorectal cancer cell lines (HT-29 and CT-26).
Methodology:
-
Cell Culture: HT-29 and CT-26 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Cedrol for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[8]
Anti-inflammatory Assay (Nitric Oxide Inhibition for Gingerdiones)
Objective: To evaluate the anti-inflammatory activity of Gingerdione derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., 1-dehydro-[1]-gingerdione, 6-dehydroshogaol) for a specified time (e.g., 1 hour) before stimulation with LPS (1 µg/mL).
-
Incubation: The cells are then incubated for 24 hours to allow for NO production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.
-
Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated control wells. The IC50 value for NO inhibition is then determined.[5][6]
Apoptosis Assay (TUNEL Assay for Cedrol)
Objective: To detect DNA fragmentation associated with apoptosis in cancer cells treated with Cedrol.
Methodology:
-
Cell Treatment: HT-29 cells are grown on coverslips and treated with Cedrol at a specific concentration and for a defined period.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: The cells are then incubated with the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction mixture, which contains TdT enzyme and fluorescently labeled dUTP. The TdT enzyme catalyzes the addition of labeled dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Staining and Microscopy: The cell nuclei are counterstained with a DNA-binding dye (e.g., DAPI). The coverslips are mounted on slides and observed under a fluorescence microscope.
-
Data Analysis: Apoptotic cells are identified by the presence of green fluorescence (from the labeled dUTP) within the blue-stained nuclei (from DAPI). The percentage of apoptotic cells can be quantified.[8]
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the signaling pathways modulated by[1]-Gingerdione and Cedrol.
Caption: [1]-Gingerdione's anti-inflammatory mechanism.
Caption: Cedrol-induced apoptosis signaling pathways.
References
- 1. Thujone - Wikipedia [en.wikipedia.org]
- 2. 2-HEXADECANONE | 18787-63-8 [chemicalbook.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Active ingredients of ginger as potential candidates in the prevention and treatment of diseases via modulation of biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cedrol restricts the growth of colorectal cancer in vitro and in vivo by inducing cell cycle arrest and caspase-dependent apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innate Immunomodulatory Activity of Cedrol, a Component of Essential Oils Isolated from Juniperus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Spectroscopic comparison of synthetic versus naturally sourced Tritriacontan-16-one.
For researchers, scientists, and professionals in drug development, the purity and structural integrity of a compound are paramount. This guide provides a detailed spectroscopic comparison of synthetic versus naturally sourced Tritriacontan-16-one, a long-chain aliphatic ketone with applications in various research fields. By examining the key analytical techniques of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy, we can discern the similarities and potential differences between samples from these distinct origins.
This compound (C₃₃H₆₆O) is a waxy solid found in nature, notably in potatoes (Solanum tuberosum), and can also be produced through chemical synthesis.[1] While the chemical structure of a pure compound is identical regardless of its origin, the method of production can introduce different types of impurities, which may be detectable through spectroscopic analysis. This comparison will focus on the expected spectroscopic signatures of the pure compound and discuss how impurities from either source might manifest in the analytical data.
Quantitative Spectroscopic Data Comparison
The following table summarizes the expected quantitative data for a pure sample of this compound. For a high-purity sample, these values should be consistent whether the compound is synthesized in a laboratory or isolated from a natural source.
| Spectroscopic Technique | Parameter | Expected Value for this compound |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z 478.9 |
| Key Fragmentation Peaks | m/z 253 (C₁₅H₃₁CO⁺), m/z 225 (C₁₄H₂₉CO⁺), and a series of aliphatic fragments differing by 14 amu (CH₂) | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon (C=O) | ~210-212 ppm |
| α-Carbons (-CH₂-C=O) | ~42-43 ppm | |
| Aliphatic Chain Carbons (-CH₂-) | ~14-32 ppm | |
| Terminal Methyl Carbon (-CH₃) | ~14 ppm | |
| ¹H NMR Spectroscopy | α-Protons (-CH₂-C=O) | ~2.4 ppm (triplet) |
| β-Protons (-CH₂-CH₂-C=O) | ~1.5-1.6 ppm (multiplet) | |
| Aliphatic Chain Protons (-CH₂-) | ~1.2-1.4 ppm (broad singlet) | |
| Terminal Methyl Protons (-CH₃) | ~0.88 ppm (triplet) | |
| Infrared (IR) Spectroscopy | Carbonyl (C=O) Stretch | ~1715 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | |
| C-H Bend (aliphatic) | ~1465 cm⁻¹ and ~1375 cm⁻¹ |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative and may be adapted based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in an organic solvent such as hexane or dichloromethane.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure vaporization.
-
Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column temperature is gradually increased to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments, allowing for the identification of the compound and any impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). Due to its waxy nature, gentle warming may be required to achieve dissolution.
-
NMR Analysis: The sample is placed in an NMR tube and inserted into the NMR spectrometer.
-
¹H NMR: A proton NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: A carbon-13 NMR spectrum is acquired to determine the chemical environment of the carbon atoms.
-
Data Processing: The resulting spectra are processed, and the chemical shifts, integrations, and coupling patterns are analyzed to confirm the structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid this compound is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.
-
FTIR Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
Data Acquisition: An infrared beam is passed through the sample, and the absorbance of different frequencies of light is measured.
-
Spectral Analysis: The resulting IR spectrum shows absorption bands corresponding to the vibrational frequencies of the different functional groups in the molecule.
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of synthetic and natural this compound.
Caption: Workflow for spectroscopic comparison.
Expected Outcomes and Interpretation
For high-purity samples, the spectroscopic data (MS, NMR, and IR) for synthetic and naturally sourced this compound are expected to be identical. The key spectral features outlined in the data table should be present and consistent in both samples.
Potential differences would likely arise from impurities:
-
Synthetic Samples: May contain residual solvents, catalysts, or unreacted starting materials from the synthesis process. These would appear as additional peaks in the GC-MS and NMR spectra and potentially as extra absorption bands in the IR spectrum.
-
Natural Samples: May contain other lipids, waxes, or plant-derived compounds that were not fully removed during the extraction and purification process. These would also manifest as additional signals in the various spectra.
The following diagram illustrates the logical relationship in interpreting the spectral data for purity assessment.
Caption: Interpretation of spectral data.
References
Inter-laboratory Comparison of Tritriacontan-16-one Analysis: A Guide to Method Selection
This guide provides a comprehensive comparison of two prevalent analytical techniques for the quantification of Tritriacontan-16-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The data and protocols presented are based on a hypothetical inter-laboratory study designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate methodology for their specific applications. This compound is a long-chain aliphatic ketone naturally occurring in sources like potatoes.[1][2]
Hypothetical Inter-laboratory Study Design
An inter-laboratory study was conceptually designed involving twelve participating laboratories from academic, industrial, and regulatory backgrounds. Each laboratory was provided with a homogenized potato extract matrix, previously determined to be free of endogenous this compound. The samples were spiked with a certified reference standard of this compound at a concentration of 50 µg/g. Participants were instructed to analyze the samples using their in-house, validated GC-MS or HPLC-MS methods, following the general protocols outlined in this guide. The objective was to assess the methods' accuracy, precision, and sensitivity.
Data Presentation
The quantitative performance data from the hypothetical inter-laboratory study are summarized in the table below. The results represent the aggregated and statistically analyzed data from all participating laboratories for each method.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Accuracy (% Recovery) | 98.2% | 101.5% |
| Precision (% RSD) | ||
| - Repeatability (RSDr) | 4.5% | 3.8% |
| - Reproducibility (RSDR) | 7.2% | 6.5% |
| Linearity (R²) | 0.9985 | 0.9992 |
| Limit of Detection (LOD) | 0.1 µg/g | 0.05 µg/g |
| Limit of Quantitation (LOQ) | 0.3 µg/g | 0.15 µg/g |
Experimental Protocols
Detailed methodologies for the two analytical techniques evaluated in this study are provided below. These protocols represent a standardized approach to the quantification of this compound.
Sample Preparation (Common for both methods)
-
Extraction: Weigh 5 grams of the homogenized potato extract sample into a 50 mL centrifuge tube. Add 20 mL of a 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenization: Vortex the mixture for 2 minutes, followed by ultrasonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Solvent Collection: Carefully transfer the supernatant (chloroform/methanol layer) to a clean glass vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of hexane for GC-MS analysis or 1 mL of 90:10 acetonitrile:isopropanol for HPLC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute. Ramp at 15°C/min to 320°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 253, 281, 478).
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
-
HPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: Start at 80% B, increase to 100% B over 5 minutes, hold at 100% B for 3 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using a precursor ion [M+H]⁺ and specific product ions.
-
Visualizations
The following diagrams illustrate the experimental workflow and a comparative overview of the analytical methods.
References
The Scarcity of Tritriacontan-16-one as a Clinical Biomarker: A Comparative Overview
While Tritriacontan-16-one, a long-chain symmetrical ketone, has been identified as a potential dietary biomarker for the consumption of potatoes, its utility and advantages as a clinical biomarker in comparison to other well-established compounds are not supported by current scientific literature. Researchers, scientists, and drug development professionals should be aware of the significant data gap before considering this compound for clinical applications.
At present, the primary and seemingly sole proposed application for this compound as a biomarker is in tracking dietary intake of potatoes.[1][2] This is based on its presence in this food source. However, beyond this potential application in nutritional studies, there is a notable absence of research investigating its role as a biomarker for any disease state or physiological condition.
In contrast, the broader class of compounds to which this compound belongs, ketones, specifically ketone bodies such as beta-hydroxybutyrate (BHB) and acetoacetate, are extensively studied and utilized as biomarkers in various clinical contexts, particularly in neurodegenerative diseases like Alzheimer's disease.[3][4][5] These ketone bodies serve as an alternative energy source for the brain when glucose metabolism is impaired, a hallmark of several neurological disorders.[3][4][5]
Comparative Landscape: this compound vs. Established Ketone Body Biomarkers
Due to the lack of available data for this compound, a direct quantitative comparison with other biomarkers is not feasible. However, a qualitative comparison based on the existing research for other ketones highlights the significant disparity in our understanding and their respective potential clinical utilities.
| Feature | This compound | Ketone Bodies (e.g., BHB, Acetoacetate) |
| Primary Application | Potential dietary biomarker for potato consumption.[1][2] | Biomarkers for metabolic state (ketosis), neurodegenerative diseases (e.g., Alzheimer's), and monitoring ketogenic diets.[3][4][5][6] |
| Biological Relevance | Presence in a specific food source.[1][2] | Endogenously produced molecules that serve as an alternative energy source for the brain and other tissues.[3][4][5] |
| Volume of Research | Extremely limited. | Extensive, with numerous pre-clinical and clinical studies.[3][4][5][6] |
| Available Experimental Data | No readily available comparative experimental data. | Abundant data on concentration levels in various physiological and pathological states, and their correlation with clinical outcomes.[5][6] |
Experimental Protocols: A Case of Absence vs. Abundance
The chasm in the research landscape is further evident in the availability of established experimental protocols. For ketone bodies like BHB, standardized protocols for their quantification in blood, urine, and cerebrospinal fluid are widely available and routinely used in clinical and research settings. These methods include:
-
Enzymatic assays: Spectrophotometric or fluorometric methods based on the activity of β-hydroxybutyrate dehydrogenase.
-
Mass spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for high sensitivity and specificity.
-
Point-of-care testing: Handheld meters for rapid measurement of blood BHB levels.
In stark contrast, there are no readily accessible, validated experimental protocols for the routine quantification of this compound in biological matrices for clinical biomarker purposes.
Visualizing the Knowledge Gap: Signaling Pathways and Workflows
The intricate signaling pathways and metabolic roles of ketone bodies in the context of neurodegenerative diseases have been a subject of intense research. For instance, the uptake and utilization of ketone bodies by neurons to circumvent impaired glucose metabolism is a well-documented pathway.
Caption: Ketone body metabolism and its role in brain energy supply.
Conversely, the lack of research into the physiological role of this compound means that no established signaling pathways or metabolic workflows involving this compound have been described in the scientific literature. An attempt to create a similar diagram for this compound would be purely speculative.
The logical workflow for biomarker evaluation further underscores the nascent stage of this compound research.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0302116) [hmdb.ca]
- 2. This compound | C33H66O | CID 243701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketone Ester Effects on Biomarkers of Brain Metabolism and Cognitive Performance in Cognitively Intact Adults ≥ 55 Years Old. A Study Protocol for a Double-Blinded Randomized Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Volatile World of Long-Chain Ketones: A Guide to GC Column Selection for Tritriacontan-16-one Analysis
For researchers, scientists, and drug development professionals engaged in the analysis of high molecular weight compounds, the selection of an appropriate Gas Chromatography (GC) column is paramount to achieving accurate and reproducible results. This guide provides a comparative evaluation of different GC columns for the analysis of Tritriacontan-16-one (C33H66O), a long-chain aliphatic ketone. Due to a lack of direct comparative studies on this compound, this guide leverages experimental data from the analysis of similar long-chain ketones and alkanes to provide a well-founded recommendation for column selection and method development.
This compound, a saturated ketone with a 33-carbon backbone, presents a challenge for GC analysis due to its high boiling point and potential for thermal degradation. The choice of GC column, particularly the stationary phase, significantly impacts the resolution, peak shape, and overall success of the analysis. This guide compares the performance of a standard non-polar column with a mid-polarity column, offering insights into their respective strengths and weaknesses for analyzing such large molecules.
Performance Comparison of GC Columns
The selection of the stationary phase is the most critical factor in optimizing the separation of long-chain ketones. While non-polar columns are a common starting point for hydrocarbon analysis, their performance can be limited for complex mixtures of high molecular weight isomers.
| Column Type | Stationary Phase | Typical Dimensions | Performance Characteristics for Long-Chain Ketones |
| Standard Non-Polar | 5% Phenyl-methyl-polysiloxane | 30 m x 0.25 mm ID, 0.25 µm film thickness | Advantages: Good general-purpose column, robust, and thermally stable. Elution is primarily based on boiling point. Disadvantages: May exhibit co-elution of structurally similar isomers, such as methyl and ethyl ketones with the same carbon number, leading to poor resolution.[1] |
| Mid-Polarity | Poly(trifluoropropylmethylsiloxane) | 60 m x 0.25 mm ID, 0.10 µm film thickness | Advantages: Offers enhanced selectivity for polarizable compounds. Provides better resolution of isomeric long-chain ketones compared to non-polar columns.[1] Disadvantages: May have a lower maximum operating temperature compared to non-polar columns. |
Experimental Protocols
The following are representative experimental protocols for the GC analysis of long-chain ketones and alkanes, from which the performance characteristics in the table above are derived.
Method 1: Analysis of Long-Chain Alkenones using a Mid-Polarity Column
This method was adapted from a study that found a poly(trifluoropropylmethylsiloxane) stationary phase to be effective in separating C38 methyl and ethyl ketones.[1]
-
Column: Agilent VF200-MS (60 m x 250 µm x 0.10 µm)
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 60°C, ramp to 250°C at 20°C/min, then ramp to 320°C at 4°C/min and hold for 15 minutes.
-
Injector: Splitless, 280°C
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Method 2: General Purpose Analysis of High Molecular Weight Hydrocarbons
This protocol is a general starting point for the analysis of heavy hydrocarbons on a standard non-polar column.
-
Column: 5% Phenyl-methyl-polysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program: Initial hold at 50°C for 2 min, ramp to 200°C at 4°C/min, and then to 230°C at 10°C/min.[2]
-
Injector: Split/splitless, 250°C
-
Detector: Mass Spectrometer (MS)
Visualizing the Workflow and Logic
To aid in understanding the analytical process and the decision-making involved in column selection, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Tritriacontan-16-one: A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential safety and logistical information for the proper disposal of Tritriacontan-16-one, a long-chain aliphatic ketone. The following procedures are designed to ensure safe handling and compliance with standard laboratory waste management protocols.
I. Immediate Safety and Handling Considerations
II. Step-by-Step Disposal Protocol
The correct disposal procedure for this compound depends on its purity, the quantity to be disposed of, and, most importantly, the specific regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) office for definitive guidance.
Step 1: Determine if the Waste is Hazardous
-
Uncontaminated this compound: In its pure form, this compound is not expected to be classified as hazardous waste. However, this should be confirmed with your local EHS guidelines.
-
Contaminated this compound: If the compound has been mixed with or is contaminated by other hazardous chemicals (e.g., flammable solvents, toxic reagents), it must be treated as hazardous waste. The disposal protocol will then be dictated by the nature of the contaminants.
Step 2: Segregate and Label the Waste
-
Properly label a dedicated waste container. The label should clearly state "this compound" and include the chemical formula (C₃₃H₆₆O).
-
If the waste is contaminated, the label must list all chemical components and indicate the associated hazards (e.g., "Flammable," "Toxic").
Step 3: Choose the Appropriate Disposal Stream
Based on the hazard assessment in Step 1 and your institutional guidelines, select the correct disposal pathway.
-
Non-Hazardous Solid Waste: If deemed non-hazardous, uncontaminated this compound can likely be disposed of as solid chemical waste. This typically involves placing it in a designated, labeled container for collection by your institution's waste management service. Do not dispose of it in the regular trash unless explicitly permitted by your EHS office.
-
Hazardous Waste: If the waste is contaminated or classified as hazardous, it must be disposed of through your institution's hazardous waste program. This involves placing the labeled container in a designated satellite accumulation area for pickup by trained personnel.
Step 4: Maintain Records
Keep a log of the disposed of chemical, including the date, quantity, and method of disposal. This is good laboratory practice and may be required for regulatory compliance.
III. Data Presentation: Disposal Options Summary
| Waste Type | Hazard Classification | Recommended Disposal Method | Key Considerations |
| Pure this compound | Likely Non-Hazardous | Dispose as non-hazardous solid chemical waste. | Confirm classification with your institution's EHS office. |
| This compound contaminated with hazardous materials | Hazardous | Dispose through the hazardous waste stream. | The specific hazards of the contaminants will determine the exact disposal procedure. |
IV. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific disposal procedures and regulations provided by your institution's Environmental Health and Safety department.
Essential Safety and Logistical Information for Handling Tritriacontan-16-one
This document provides immediate safety, operational, and disposal guidance for laboratory personnel working with Tritriacontan-16-one. Given the absence of a specific Safety Data Sheet (SDS), this guidance is predicated on the chemical's nature as a long-chain aliphatic ketone that is solid at room temperature, practically insoluble in water, and found in common foodstuffs, suggesting it is of low acute toxicity.[1] Standard laboratory precautions for handling non-hazardous solid chemicals should be followed.
I. Personal Protective Equipment (PPE)
As a baseline for safe handling, the following personal protective equipment is recommended to prevent direct contact and minimize exposure.
| PPE Category | Item | Rationale |
| Hand Protection | Nitrile gloves | To prevent skin contact during handling. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from any airborne particles. |
| Body Protection | Laboratory coat | To protect clothing and skin from contamination. |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.
-
Preparation :
-
Ensure the work area, typically a laboratory bench, is clean and uncluttered.
-
Confirm that all necessary PPE is available and in good condition.
-
Have spill cleanup materials (e.g., absorbent pads, dustpan, and brush) readily accessible.
-
-
Handling the Chemical :
-
Wear the prescribed PPE (lab coat, safety glasses, and nitrile gloves) before handling the chemical container.
-
When weighing the solid, use a chemical spatula or scoop. Avoid creating dust. If there is a potential for dust generation, handle the chemical in a fume hood or a well-ventilated area.
-
Keep the container with this compound closed when not in use to prevent contamination.
-
-
Post-Handling :
-
After handling, thoroughly wash hands with soap and water.
-
Clean any contaminated surfaces with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water.
-
Properly dispose of any contaminated materials as outlined in the disposal plan.
-
III. Disposal Plan
The disposal of this compound and associated waste should be conducted in a manner that ensures environmental safety and compliance with local regulations. Based on the available information, it is treated as a non-hazardous solid waste.
-
Unused Chemical :
-
Unused or excess this compound should be collected in a clearly labeled, sealed container for solid chemical waste.
-
Do not dispose of the solid chemical down the drain.
-
-
Contaminated Materials :
-
Disposable items such as gloves, weighing paper, and absorbent pads that have come into contact with this compound should be placed in a designated solid waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate should be collected and disposed of as chemical waste if local regulations require it. Otherwise, the rinsed container can be disposed of in the regular trash after the label has been defaced.
-
-
Spill Cleanup Waste :
-
In the event of a spill, the collected material and any absorbent used for cleanup should be placed in a sealed container, labeled, and disposed of as solid chemical waste.
-
IV. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
